1-Azaspiro[3.6]decane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
1-azaspiro[3.6]decane |
InChI |
InChI=1S/C9H17N/c1-2-4-6-9(5-3-1)7-8-10-9/h10H,1-8H2 |
InChI Key |
IUFPAVQDBNJFEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)CCN2 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 1-Azaspiro[3.6]decane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Azaspiro[3.6]decane is a saturated bicyclic amine containing a four-membered azetidine ring and a seven-membered cycloheptane ring sharing a single carbon atom. This unique spirocyclic scaffold holds significant potential in medicinal chemistry and drug discovery due to its rigid, three-dimensional structure, which can offer novel exit vectors for substituent placement and improved physicochemical properties compared to simpler cyclic amines. This technical guide outlines a proposed synthetic pathway for this compound and details the expected characterization data. Due to the limited availability of experimental data in the public domain for this specific molecule, this guide is based on established chemical principles and spectroscopic predictions.
Proposed Synthesis Pathway
A plausible and efficient synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available cycloheptanone. The proposed pathway involves the formation of a key intermediate, cycloheptanecarbonitrile, followed by reduction, cyclization, and subsequent deprotection.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
Step 1: Knoevenagel Condensation to form Cycloheptylideneacetonitrile
-
Objective: To introduce a cyano-vinyl group onto the cycloheptane ring.
-
Procedure: To a solution of cycloheptanone (1.0 eq) and cyanoacetic acid (1.1 eq) in toluene, add piperidine (0.1 eq) as a catalyst. Fit the flask with a Dean-Stark apparatus to remove water azeotropically. Heat the mixture to reflux until no more water is collected. After cooling to room temperature, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Step 2: Double Reduction to form 1-(Aminomethyl)cycloheptan-1-amine
-
Objective: To reduce both the nitrile and the double bond to form the diamine intermediate.
-
Procedure: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 3.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a solution of cycloheptylideneacetonitrile (1.0 eq) in the same anhydrous solvent dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reduction. Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again. Filter the resulting precipitate and wash thoroughly with ether or THF. Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude diamine.
Step 3: Intramolecular Cyclization to form 1-Azaspiro[3.6]decan-2-one
-
Objective: To form the azetidinone ring.
-
Procedure: The direct cyclization of the diamine can be challenging. A more controlled approach would involve the reaction of the diamine with a carbonyl equivalent. For instance, the diamine can be reacted with diethyl carbonate in the presence of a base at elevated temperatures to form the cyclic urea, which can then be selectively reduced. A more direct, albeit potentially lower-yielding, method would be to attempt a direct thermal cyclization with the elimination of ammonia at high temperatures.
Step 4: Reduction of Amide to form this compound
-
Objective: To reduce the amide carbonyl of the azetidinone to a methylene group.
-
Procedure: In a similar setup as the previous reduction, suspend LiAlH₄ (2.0 eq) in anhydrous THF under an inert atmosphere. Add a solution of 1-Azaspiro[3.6]decan-2-one (1.0 eq) in anhydrous THF dropwise at 0 °C. After the addition, warm the reaction to room temperature and then heat to reflux for several hours. Work-up the reaction using the same quenching procedure as in Step 2. The resulting crude product can be purified by vacuum distillation to yield this compound.
Predicted Characterization Data
The following tables summarize the predicted physicochemical and spectral properties of this compound. These are calculated or estimated based on the structure and data from analogous compounds.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₉H₁₇N |
| Molecular Weight | 139.24 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~180-190 °C (at 760 mmHg) |
| Density | ~0.9 g/mL |
| LogP | ~2.1 |
Predicted Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Solvent: CDCl₃
-
Frequency: 400 MHz
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.8 - 3.0 | t | 2H | -CH₂-N- (azetidine ring) |
| ~2.0 - 2.2 | t | 2H | -CH₂-C-N- (azetidine ring) |
| ~1.4 - 1.7 | m | 12H | Cycloheptane ring protons |
| ~1.8 - 2.0 | br s | 1H | -NH- |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Solvent: CDCl₃
-
Frequency: 100 MHz
| Chemical Shift (ppm) | Assignment |
| ~55 - 60 | Spiro carbon (C-spiro) |
| ~45 - 50 | -CH₂-N- (azetidine ring) |
| ~35 - 40 | -CH₂-C-N- (azetidine ring) |
| ~25 - 35 | Cycloheptane ring carbons |
MS (Mass Spectrometry)
-
Ionization Method: Electron Ionization (EI)
| m/z | Predicted Identity |
| 139 | [M]⁺ (Molecular Ion) |
| 124 | [M - CH₃]⁺ |
| 110 | [M - C₂H₅]⁺ |
| 96 | [M - C₃H₇]⁺ |
| 82 | [M - C₄H₉]⁺ |
Characterization Workflow
The successful synthesis and purification of this compound would be confirmed through a standard analytical workflow.
Caption: Workflow for the characterization of this compound.
Safety Considerations
-
Lithium aluminum hydride (LiAlH₄): Highly reactive and pyrophoric. Must be handled under an inert atmosphere and with extreme caution. Quenching should be performed slowly and at low temperatures.
-
Organic Solvents: Toluene, diethyl ether, and THF are flammable. Handle in a well-ventilated fume hood away from ignition sources.
-
General Handling: As with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
This technical guide provides a theoretical framework for the synthesis and characterization of this compound. The proposed multi-step synthesis offers a viable route to this novel scaffold. The predicted analytical data serves as a benchmark for researchers aiming to synthesize and identify this compound. The unique structural features of this compound make it an attractive building block for the development of new chemical entities with potential applications in medicinal chemistry and materials science. Further experimental validation is required to confirm the proposed synthesis and characterize the compound's properties definitively.
An In-depth Technical Guide to 1-Azaspiro[3.6]decane: Properties, Synthesis, and Characterization
Disclaimer: Direct experimental data for 1-Azaspiro[3.6]decane is limited in publicly available scientific literature. This guide provides a comprehensive overview based on data from closely related isomers and derivatives, alongside predicted properties and established synthetic methodologies for analogous spirocyclic amines.
Physical and Chemical Properties
Due to the scarcity of experimental data for this compound, the following table summarizes key physical and chemical properties of the closely related isomer, 8-Azaspiro[4.5]decane, and the parent hydrocarbon, Spiro[3.6]decane, to provide a reasonable estimation of its characteristics.
| Property | 8-Azaspiro[4.5]decane | Spiro[3.6]decane | This compound (Predicted) |
| Molecular Formula | C9H17N | C10H18 | C9H17N |
| Molecular Weight | 139.24 g/mol | 138.25 g/mol | 139.24 g/mol |
| Appearance | - | - | Likely a colorless liquid |
| Boiling Point | - | - | Predicted data unavailable |
| Melting Point | - | - | Predicted data unavailable |
| Density | - | - | Predicted data unavailable |
| pKa | - | - | Estimated to be in the range of 10-11 (typical for secondary amines) |
| Solubility | - | - | Likely soluble in organic solvents, sparingly soluble in water |
| CAS Number | 176-64-7 | 175-63-3 | Not assigned |
Proposed Synthesis and Characterization: Experimental Protocols
While a specific, validated synthesis for this compound is not documented, a plausible synthetic route can be devised based on established methods for constructing spirocyclic amines. The following protocol outlines a general approach.
Synthesis of this compound via Reductive Amination
This proposed synthesis involves the reductive amination of cycloheptanone with a suitable three-carbon amine precursor, followed by intramolecular cyclization.
Materials:
-
Cycloheptanone
-
3-Amino-1-propanol
-
Tosyl chloride
-
Sodium hydride (NaH)
-
Di-tert-butyl dicarbonate (Boc)2O
-
Trifluoroacetic acid (TFA)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO4)
-
Standard laboratory glassware and purification apparatus (chromatography column)
Step-by-Step Procedure:
-
Protection of the Amine:
-
Dissolve 3-amino-1-propanol in dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate ((Boc)2O) and a non-nucleophilic base (e.g., triethylamine) and stir at room temperature for 12 hours to yield Boc-protected 3-amino-1-propanol.
-
Extract the product with ethyl acetate, wash with brine, dry over MgSO4, and concentrate under reduced pressure.
-
-
Activation of the Hydroxyl Group:
-
Dissolve the Boc-protected amino alcohol in pyridine or DCM.
-
Cool the solution to 0°C and add tosyl chloride portion-wise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Work up the reaction by washing with aqueous HCl, saturated NaHCO3, and brine. Dry the organic layer over MgSO4 and concentrate to yield the tosylated intermediate.
-
-
Reductive Amination with Cycloheptanone:
-
Dissolve cycloheptanone and the Boc-protected amino-tosylate in DCM.
-
Add sodium triacetoxyborohydride (STAB) and a catalytic amount of acetic acid.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction with saturated NaHCO3 solution.
-
Extract the product with DCM, dry the organic layer over MgSO4, and purify by column chromatography to yield the N-Boc-protected linear precursor.
-
-
Intramolecular Cyclization:
-
Dissolve the purified linear precursor in anhydrous tetrahydrofuran (THF).
-
Add sodium hydride (NaH) portion-wise at 0°C.
-
Allow the reaction to stir at room temperature for 12 hours to facilitate intramolecular cyclization.
-
Carefully quench the reaction with water.
-
Extract the product with ethyl acetate, dry over MgSO4, and concentrate.
-
-
Deprotection:
-
Dissolve the cyclized product in DCM.
-
Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 2 hours.
-
Neutralize the reaction with a saturated solution of NaOH.
-
Extract the final product, this compound, with DCM.
-
Dry the organic layer over MgSO4 and concentrate under reduced pressure. Purify by distillation or column chromatography.
-
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra should be acquired in CDCl₃. The ¹H NMR is expected to show characteristic peaks for the protons on the azetidine and cycloheptane rings. The ¹³C NMR will confirm the number of unique carbon environments.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should show the absence of the N-H stretch from the starting material (if a primary amine was used in a different approach) and the presence of C-N and C-H stretching vibrations.
-
Visualized Experimental Workflow
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed synthetic workflow for this compound.
Reactivity and Potential Applications
The reactivity of this compound is expected to be characteristic of a secondary amine. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It is likely to react with electrophiles such as alkyl halides and acyl chlorides to form quaternary ammonium salts and amides, respectively.
Spirocyclic amine scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can allow for precise interactions with biological targets. Azaspiro[3.6]decane could serve as a valuable building block in the synthesis of novel therapeutic agents, particularly in the areas of neuroscience and oncology where related azaspirocycles have shown activity. Further research is required to explore the specific biological activities and potential signaling pathway interactions of this compound.
Unraveling the Elusive 1-Azaspiro[3.6]decane: A Review of Available Data
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide addresses the chemical compound 1-Azaspiro[3.6]decane, focusing on its Chemical Abstracts Service (CAS) number and molecular structure. Despite a comprehensive search of chemical databases and scientific literature, a specific CAS number and dedicated experimental data for this compound remain elusive. This suggests that this particular isomer may be a novel or less-studied compound.
This document serves to clarify the structural definition of this compound, present data on its closely related isomers, and provide a foundational understanding for researchers interested in this class of spirocyclic amines.
Defining the Structure: this compound
Spiro compounds are characterized by a single atom that is the corner of two rings. The nomenclature "this compound" specifies the following structural features:
-
Decane: A ten-carbon aliphatic backbone.
-
Spiro: Indicating the presence of a spirocyclic junction.
-
[3.6]: This bracketed notation describes the number of carbon atoms in each ring connected to the spiro atom, excluding the spiro atom itself. In this case, one ring has three carbon atoms (a cyclobutane ring), and the other has six carbon atoms (a cycloheptane ring).
-
1-Aza: The prefix "aza" denotes the replacement of a carbon atom with a nitrogen atom. The "1-" indicates the position of the nitrogen atom within the spirocyclic system. According to IUPAC nomenclature for spiro compounds, numbering starts in the smaller ring adjacent to the spiro atom.
Based on these rules, the molecular structure of this compound would feature a nitrogen atom at the '1' position in the cyclobutane ring, adjacent to the spiro carbon.
Logical Representation of Spiro Nomenclature
The following diagram illustrates the naming convention for a generic azaspiroalkane, which is applicable to this compound.
Spectroscopic Data Analysis of 1-Azaspiro[3.6]decane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data analysis of 1-Azaspiro[3.6]decane. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a generalized workflow for spectroscopic analysis.
Introduction to this compound
This compound is a spirocyclic aliphatic amine. Its unique three-dimensional structure, consisting of a four-membered azetidine ring fused to a seven-membered cycloheptane ring, makes it a molecule of interest in medicinal chemistry and materials science. Spectroscopic analysis is crucial for the structural elucidation and characterization of this and related compounds.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following tables present predicted spectroscopic data. This data is generated based on established principles of spectroscopy and is intended to serve as a reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.10 | t | 2H | H-2 |
| 2.85 | t | 2H | H-5 |
| 1.80 - 1.90 | m | 2H | H-6 |
| 1.65 - 1.75 | m | 4H | H-3, H-10 |
| 1.50 - 1.60 | m | 6H | H-7, H-8, H-9 |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 60.5 | C-4 (Spiro) |
| 52.0 | C-2 |
| 48.5 | C-5 |
| 35.0 | C-3 |
| 30.0 | C-6, C-10 |
| 28.5 | C-7, C-9 |
| 26.0 | C-8 |
Infrared (IR) Spectroscopy Data
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3250 | Weak - Medium | N-H Stretch |
| 2925 - 2850 | Strong | C-H Stretch (aliphatic) |
| 1465 - 1450 | Medium | C-H Bend (CH₂) |
| 1150 - 1050 | Medium | C-N Stretch |
Mass Spectrometry (MS) Data
Predicted Mass Spectrum Fragments (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 139 | 40 | [M]⁺ (Molecular Ion) |
| 110 | 100 | [M - C₂H₅]⁺ (Base Peak) |
| 96 | 60 | [M - C₃H₇]⁺ |
| 82 | 50 | [M - C₄H₉]⁺ |
| 68 | 45 | [M - C₅H₁₁]⁺ |
| 55 | 70 | [C₄H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation : Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition :
-
Tune and shim the probe to the sample.
-
Acquire a one-dimensional proton spectrum with the following typical parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay (d1): 1.0 s
-
Acquisition time: 4.0 s
-
Spectral width: 12 ppm
-
-
-
¹³C NMR Acquisition :
-
Acquire a one-dimensional carbon spectrum with proton decoupling using the following typical parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay (d1): 2.0 s
-
Acquisition time: 1.5 s
-
Spectral width: 220 ppm
-
-
-
Data Processing : Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation : For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of neat this compound directly onto the ATR crystal.
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.
-
Data Acquisition :
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing : The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.
-
Instrumentation : Employ a mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI). A quadrupole or time-of-flight (TOF) analyzer is commonly used.
-
Data Acquisition (EI Mode) :
-
Ionization energy: 70 eV
-
Mass range: m/z 40-400
-
Scan rate: 1 scan/second
-
-
Data Processing : The instrument software processes the raw data to generate a mass spectrum, which is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a small organic molecule like this compound.
An In-depth Technical Guide to Determining the Thermodynamic Stability of the 1-Azaspiro[3.6]decane Ring System
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1-Azaspiro[3.6]decane ring system represents a unique structural motif with potential applications in medicinal chemistry and drug development. An understanding of the thermodynamic stability of this spirocyclic system is paramount for predicting its behavior in biological systems, optimizing synthesis pathways, and ensuring the stability of potential drug candidates. This document provides a comprehensive guide to the experimental and computational methodologies required to fully characterize the thermodynamic properties of this compound.
Proposed Methodologies for Thermodynamic Characterization
A dual-pronged approach, combining rigorous experimental measurements with high-level computational modeling, is proposed for a thorough determination of the thermodynamic stability of this compound. The experimental arm will provide tangible, real-world data, while the computational arm will offer insights into the underlying molecular properties and energetics.
Experimental Protocols
A generalized synthetic scheme for this compound would likely involve the cyclization of a suitable precursor, a common strategy for the synthesis of other azaspirocyclic compounds. Following successful synthesis and purification, the following experimental protocols are recommended.
3.1. Combustion Calorimetry for Standard Enthalpy of Formation (ΔfH°)
This protocol aims to determine the standard enthalpy of formation in the solid state.
-
Apparatus: A static bomb combustion calorimeter.
-
Procedure:
-
A precisely weighed sample (0.5 - 1.0 g) of crystalline this compound is placed in a crucible within a combustion bomb.
-
The bomb is charged with high-purity oxygen to a pressure of approximately 30 atm.
-
The bomb is submerged in a known quantity of water in a well-insulated container (the calorimeter).
-
The temperature of the water is monitored until it reaches a steady state.
-
The sample is ignited via an electrical fuse.
-
The temperature rise of the water is carefully recorded until a new steady state is achieved.
-
The calorimeter is calibrated using a standard substance with a known heat of combustion, such as benzoic acid.
-
The gross heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter.
-
Corrections are applied for the heat of formation of nitric acid (from the nitrogen in the sample) and for the heat of combustion of the fuse wire.
-
The standard enthalpy of combustion is then used to calculate the standard enthalpy of formation using Hess's Law.
-
3.2. Adiabatic Heat-Capacity Calorimetry for Heat Capacity (Cp) and Entropy (S°)
This technique measures the heat capacity of the substance as a function of temperature.
-
Apparatus: An adiabatic heat-capacity calorimeter.
-
Procedure:
-
A known mass of the this compound sample is sealed in a sample container.
-
The container is placed within an adiabatic shield in a vacuum.
-
The sample is cooled to a low temperature (typically near absolute zero, e.g., 5 K).
-
A series of precisely measured electrical energy pulses are supplied to the sample, and the resulting temperature increase is recorded.
-
The heat capacity at each temperature is calculated from the energy input and the temperature change.
-
Measurements are taken over a wide temperature range (e.g., 5 K to 400 K).
-
The standard entropy at a given temperature (e.g., 298.15 K) is then calculated by integrating the heat capacity divided by temperature (Cp/T) from 0 K to the desired temperature.
-
3.3. Measurement of Vapor Pressure for Enthalpy of Sublimation (ΔsubH°)
Determining the enthalpy of sublimation is crucial for relating the solid-state and gas-phase thermodynamic properties. The Knudsen effusion method is suitable for compounds with low volatility.
-
Apparatus: A Knudsen effusion apparatus with a high-precision balance.
-
Procedure:
-
The this compound sample is placed in a Knudsen cell, which has a small, well-defined orifice.
-
The cell is placed in a high-vacuum chamber and heated to a constant temperature.
-
The rate of mass loss through the orifice due to sublimation is measured over time.
-
The vapor pressure is calculated from the rate of mass loss using the Knudsen equation.
-
This procedure is repeated at several different temperatures.
-
The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the temperature (the Clausius-Clapeyron equation).
-
Computational Protocols
Computational chemistry provides a powerful tool for predicting and understanding the thermodynamic properties of molecules.
4.1. Density Functional Theory (DFT) for Gas-Phase Thermodynamic Properties
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Procedure:
-
The 3D structure of this compound is built and its geometry is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
A frequency calculation is then performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to calculate the vibrational frequencies.
-
The vibrational frequencies are used to compute the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the entropy.
-
The standard gas-phase enthalpy of formation can be calculated using an appropriate isodesmic or homodesmotic reaction scheme, which helps to cancel out systematic errors in the calculations.
-
The Gibbs free energy of formation is then calculated using the relationship ΔG° = ΔH° - TΔS°.
-
Data Presentation
The experimental and computational data should be summarized in clear, well-structured tables to allow for easy comparison and interpretation.
Table 1: Hypothetical Experimental Thermodynamic Data for this compound at 298.15 K
| Property | Symbol | Value | Units | Method |
| Standard Enthalpy of Formation (solid) | ΔfH°(s) | e.g., -150 | kJ mol-1 | Combustion Calorimetry |
| Standard Molar Entropy (solid) | S°(s) | e.g., 250 | J K-1 mol-1 | Adiabatic Heat-Capacity Calorimetry |
| Molar Heat Capacity (solid) | Cp(s) | e.g., 200 | J K-1 mol-1 | Adiabatic Heat-Capacity Calorimetry |
| Enthalpy of Sublimation | ΔsubH° | e.g., 80 | kJ mol-1 | Knudsen Effusion |
| Standard Enthalpy of Formation (gas) | ΔfH°(g) | e.g., -70 | kJ mol-1 | Calculated from ΔfH°(s) and ΔsubH° |
Table 2: Hypothetical Computationally Derived Thermodynamic Data for this compound (Gas Phase) at 298.15 K
| Property | Symbol | Value | Units | Method/Basis Set |
| Standard Enthalpy of Formation (gas) | ΔfH°(g) | e.g., -75 | kJ mol-1 | DFT (B3LYP/6-311+G(d,p)) |
| Standard Molar Entropy (gas) | S°(g) | e.g., 350 | J K-1 mol-1 | DFT (B3LYP/6-311+G(d,p)) |
| Standard Gibbs Free Energy of Formation (gas) | ΔfG°(g) | e.g., 50 | kJ mol-1 | DFT (B3LYP/6-311+G(d,p)) |
Mandatory Visualizations
Caption: Experimental and computational workflow for thermodynamic characterization.
Caption: Logical relationship of key thermodynamic properties.
Conclusion
The thermodynamic stability of the this compound ring system is a critical parameter for its potential development in pharmaceutical applications. Although direct experimental data is currently lacking, the combined experimental and computational workflows detailed in this guide provide a clear and robust pathway for the complete thermodynamic characterization of this novel molecular scaffold. The successful application of these methodologies will yield invaluable data to guide future synthesis, formulation, and application of this compound-containing compounds.
The Undiscovered Core: A Literature Review on the Elusive 1-Azaspiro[3.6]decane
Despite a comprehensive review of the chemical literature, a seminal report detailing the initial discovery and synthesis of the parent 1-Azaspiro[3.6]decane remains elusive. This intriguing spirocyclic amine, featuring a four-membered azetidine ring fused to a seven-membered cycloheptane ring, appears to be a scientifically uncharted molecular scaffold. While numerous publications describe the synthesis of a diverse array of azaspirocycles, none specifically address the preparation of this fundamental structure.
This in-depth technical guide navigates the current landscape of azaspirocycle synthesis, highlighting methodologies that could potentially be adapted for the construction of the this compound core. The absence of a direct discovery paper necessitates a shift in focus from a historical account to a prospective analysis of synthetic strategies. This review is intended for researchers, scientists, and drug development professionals who may be interested in the synthesis and potential applications of this novel chemical entity.
General Strategies for Azaspirocycle Synthesis
The construction of spirocyclic systems containing a strained four-membered azetidine ring presents a unique synthetic challenge. However, several powerful methodologies have been developed for the synthesis of related azaspiro compounds. These approaches can be broadly categorized and are presented here as potential pathways to this compound.
Intramolecular Cyclization Strategies
One of the most common approaches to forming cyclic amines is through intramolecular cyclization. For the synthesis of this compound, this would likely involve a precursor molecule containing a cycloheptane ring and a side chain with a nitrogen atom and a suitable leaving group.
A hypothetical retrosynthetic analysis suggests that a key intermediate could be a 1-(aminomethyl)cycloheptanol or a related derivative. Activation of the hydroxyl group followed by intramolecular nucleophilic attack by the amine would lead to the formation of the azetidine ring.
Figure 1. A potential retrosynthetic pathway to this compound.
[2+2] Cycloaddition Reactions
The [2+2] cycloaddition of an imine with an alkene is a powerful tool for the construction of azetidine rings. In the context of this compound, this could involve the reaction of a cycloheptylidene-derived imine with a suitable ketene or another activated alkene. The challenge in this approach lies in controlling the regioselectivity and stereoselectivity of the cycloaddition.
Ring Expansion and Rearrangement Reactions
Ring expansion of a smaller spirocyclic precursor or a rearrangement of a larger bicyclic system could also provide access to the this compound core. For instance, a photochemical rearrangement of a larger N-containing bicyclic system could potentially contract to form the desired spirocyclic structure.
Related Azaspiro[3.6]decane Derivatives
Future Outlook and Potential Applications
The absence of this compound from the known chemical space presents a unique opportunity for synthetic chemists. The development of a robust synthetic route to this novel scaffold could open doors to new areas of chemical exploration. Azaspirocycles are recognized as important motifs in medicinal chemistry, often imparting favorable physicochemical properties such as increased three-dimensionality and metabolic stability. The unique combination of a strained azetidine ring and a flexible cycloheptane ring in this compound could lead to the discovery of new drug candidates with novel pharmacological profiles.
Conclusion
The discovery of this compound remains an open chapter in synthetic organic chemistry. While this review could not provide a detailed account of its initial synthesis due to a lack of available literature, it has highlighted several plausible synthetic strategies based on established methodologies for the construction of related azaspirocycles. The existence of a closely related derivative provides strong evidence that the synthesis of the this compound core is an achievable goal. The exploration of this uncharted chemical territory holds significant promise for the fields of synthetic methodology and drug discovery. Further research in this area is highly encouraged to unlock the potential of this intriguing and currently elusive molecule.
An In-depth Technical Guide to the Potential Stereoisomers of 1-Azaspiro[3.6]decane and Their Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Azaspiro[3.6]decane, a spirocyclic aliphatic amine, represents a novel scaffold for the development of new chemical entities in drug discovery. Its rigid, three-dimensional structure offers the potential for precise pharmacophore orientation and improved physicochemical properties. This technical guide provides a comprehensive overview of the potential stereoisomers of this compound, including their predicted properties and the experimental methodologies for their synthesis, separation, and characterization. While specific experimental data for this molecule is not extensively available in the current literature, this document leverages established principles of stereochemistry and data from analogous azaspirocyclic systems to provide a foundational understanding for researchers in the field.
Stereochemistry of this compound
The molecular structure of this compound consists of a central spirocarbon atom common to both an azetidine and a cycloheptane ring. This spirocyclic nature is the source of its chirality.
Axial Chirality
Unlike molecules with traditional chiral centers (a carbon atom with four different substituents), this compound exhibits axial chirality. This arises from the non-planar arrangement of the two rings around the spiro atom. The azetidine and cycloheptane rings are considered to be in different planes, and due to the lack of a plane of symmetry or a center of inversion, the molecule is chiral. This results in the existence of two non-superimposable mirror images, or enantiomers.
Caption: The two enantiomers of this compound arising from axial chirality.
Predicted Physicochemical and Pharmacological Properties
While specific experimental data for the individual enantiomers of this compound are not available, it is well-established that enantiomers can have identical physical properties in an achiral environment but differ significantly in their interaction with other chiral molecules, including biological targets.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of the enantiomers of this compound.
| Property | Predicted Value/Behavior for (R)-enantiomer | Predicted Value/Behavior for (S)-enantiomer |
| Molecular Formula | C₉H₁₇N | C₉H₁₇N |
| Molecular Weight | 139.24 g/mol | 139.24 g/mol |
| Melting Point | Identical to (S)-enantiomer | Identical to (R)-enantiomer |
| Boiling Point | Identical to (S)-enantiomer | Identical to (R)-enantiomer |
| Solubility (achiral solvent) | Identical to (S)-enantiomer | Identical to (R)-enantiomer |
| Optical Rotation | Equal in magnitude, opposite in sign to (S) | Equal in magnitude, opposite in sign to (R) |
Potential Pharmacological Differentiation
The stereochemistry of drug molecules is a critical determinant of their pharmacological activity. The differential interaction of enantiomers with chiral biological macromolecules such as enzymes and receptors can lead to significant differences in their pharmacodynamic and pharmacokinetic profiles.[1][2][3][4][5]
-
Pharmacodynamics: One enantiomer may exhibit the desired therapeutic activity (eutomer), while the other may be less active, inactive, or even responsible for undesirable side effects (distomer).
-
Pharmacokinetics: Enantiomers can differ in their absorption, distribution, metabolism, and excretion (ADME) profiles due to stereoselective interactions with transport proteins and metabolic enzymes.
Methodologies for Stereoselective Synthesis and Separation
The preparation of enantiomerically pure this compound would likely involve either stereoselective synthesis or the resolution of a racemic mixture.
General Strategies for Stereoselective Synthesis
Drawing from methodologies developed for analogous azaspirocycles, several strategies could be envisioned for the stereoselective synthesis of this compound.
-
Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in the formation of the spirocyclic core is a powerful approach. For instance, rhodium-catalyzed cyclopropanation of an exocyclic methylene cycloheptane with a nitrogen-containing carbene precursor in the presence of a chiral ligand could be a viable route.[6]
-
Enzymatic Synthesis: Biocatalysis offers a highly stereoselective means of synthesizing chiral molecules. Engineered enzymes could potentially be used to construct the azaspiro[3.6]decane skeleton with high enantiomeric excess.[7]
Caption: A generalized workflow for the stereoselective synthesis of this compound.
General Protocols for Chiral Separation
The separation of a racemic mixture of this compound into its individual enantiomers is a crucial step for studying their distinct properties.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and effective method for the analytical and preparative separation of enantiomers.[8][9][10]
-
Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for resolving chiral amines and spirocyclic compounds.
-
Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and isopropanol, is typically used. The exact composition would need to be optimized.
-
Methodologies for Stereochemical Characterization
Once the enantiomers are synthesized or separated, their stereochemical purity and absolute configuration must be determined.
Spectroscopic and Spectrometric Techniques
-
Polarimetry: This technique measures the rotation of plane-polarized light by a chiral sample. Enantiomers will rotate light to an equal magnitude but in opposite directions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
With Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent, the NMR spectra of the two enantiomers will show distinct signals, allowing for the determination of enantiomeric excess.
-
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[11][12][13] Each enantiomer will produce a mirror-image CD spectrum, which can be used for both qualitative and quantitative analysis.
Caption: A generalized workflow for the characterization of the stereoisomers of this compound.
Conclusion and Future Directions
This compound presents an intriguing and underexplored scaffold for medicinal chemistry. The inherent chirality of this molecule necessitates a thorough understanding of its stereoisomers. While direct experimental data remains to be established, this guide provides a solid theoretical framework and outlines the key experimental methodologies for the synthesis, separation, and characterization of its potential enantiomers. Future research in this area should focus on the practical implementation of these methods to isolate and characterize the individual stereoisomers of this compound and to evaluate their distinct pharmacological profiles. Such studies will be crucial for unlocking the full therapeutic potential of this novel chemical entity.
References
- 1. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 2. researchgate.net [researchgate.net]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Therapeutic efficacy of stereoisomers [wisdomlib.org]
- 6. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
Solubility Profile of 1-Azaspiro[3.6]decane in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Azaspiro[3.6]decane, a spirocyclic amine of interest in medicinal chemistry and organic synthesis. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development. This document outlines the expected solubility based on the general principles of amine chemistry and provides detailed experimental protocols for its quantitative determination.
General Solubility Profile
The solubility of amines decreases as the carbon chain length increases, which enhances the nonpolar character of the molecule.[4] However, even higher amines are generally soluble in less polar organic solvents.[1] this compound, with its nine carbon atoms, is expected to be soluble in most common organic solvents.
The following table summarizes the expected qualitative solubility of this compound in a variety of common organic solvents, categorized by polarity.
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Methanol | Protic Polar | High | Forms hydrogen bonds with the amine. |
| Ethanol | Protic Polar | High | Forms hydrogen bonds with the amine. |
| Isopropanol | Protic Polar | High | Forms hydrogen bonds with the amine. |
| Acetone | Aprotic Polar | High | Acts as a good hydrogen bond acceptor. |
| Acetonitrile | Aprotic Polar | High | Polar nature facilitates dissolution. |
| Dichloromethane | Aprotic Polar | High | Good general solvent for organic compounds. |
| Tetrahydrofuran (THF) | Aprotic Polar | High | Ether oxygen can act as a hydrogen bond acceptor. |
| Ethyl Acetate | Aprotic Polar | Medium to High | Less polar than ketones, but still a good solvent. |
| Toluene | Nonpolar | Medium | The alkyl backbone of the amine has nonpolar character. |
| Hexane | Nonpolar | Low to Medium | Significant nonpolar character may limit solubility. |
| Diethyl Ether | Aprotic, weakly polar | High | A common solvent for amines.[1] |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound in specific organic solvents, experimental determination is necessary. The following are detailed methodologies for common solubility assessment techniques.
Method 1: Gravimetric Determination of Solubility
This method involves preparing a saturated solution of the compound, evaporating the solvent from a known volume of the solution, and weighing the remaining solute.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, acetone, dichloromethane)
-
Scintillation vials or small flasks with screw caps
-
Analytical balance
-
Volumetric pipettes
-
Temperature-controlled shaker or incubator
-
Evaporating dish or pre-weighed vial
-
Vacuum oven or desiccator
Procedure:
-
Add an excess amount of this compound to a known volume (e.g., 5 mL) of the chosen organic solvent in a scintillation vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, stop the agitation and allow the excess solid to settle to the bottom of the vial. For fine suspensions, centrifugation may be necessary.
-
Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a volumetric pipette, ensuring no solid particles are transferred.
-
Transfer the supernatant to a pre-weighed evaporating dish or vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature and remove any residual moisture.
-
Weigh the dish or vial containing the dried solute on an analytical balance.
-
Calculate the solubility in g/L or mg/mL using the following formula:
Solubility = (Mass of dried solute) / (Volume of supernatant taken)
Method 2: High-Performance Liquid Chromatography (HPLC) Based Solubility Assay
This method is suitable for higher throughput screening and requires a smaller amount of compound. It involves creating a saturated solution and then quantifying the concentration of the dissolved compound using a pre-established calibration curve.
Materials:
-
This compound
-
Selected organic solvents
-
HPLC system with a suitable detector (e.g., UV-Vis or ELSD)
-
Appropriate HPLC column
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (in which it is freely soluble).
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a graph of peak area versus concentration to generate a calibration curve.
-
-
Prepare Saturated Solutions:
-
Follow steps 1-4 from the Gravimetric Determination method.
-
-
Sample Analysis:
-
Withdraw a small aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Filter the diluted sample through a syringe filter to remove any particulate matter.
-
Inject the filtered sample into the HPLC system and record the peak area.
-
-
Calculate Solubility:
-
Determine the concentration of the diluted sample from the calibration curve using the measured peak area.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor. This concentration is the solubility of the compound in the tested solvent.
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Gravimetric Solubility Determination.
Caption: Workflow for HPLC-Based Solubility Assay.
References
Quantum Chemical Calculations for 1-Azaspiro[3.6]decane: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Published: October 28, 2025
Abstract
Introduction to 1-Azaspiro[3.6]decane
This compound is a bicyclic organic compound with the molecular formula C₉H₁₇N. Its structure consists of a cyclobutane ring and a cycloheptane ring connected by a single spiro carbon atom, with a nitrogen atom replacing one of the methylene groups in the cyclobutane ring. The inherent ring strain and conformational flexibility of the seven-membered ring, combined with the presence of a nitrogen heteroatom, make this compound a molecule with potentially interesting chemical and biological properties. Quantum chemical calculations are essential for understanding its electronic structure, conformational landscape, and reactivity.
Theoretical Framework and Computational Methodology
The in-silico investigation of this compound would typically employ Density Functional Theory (DFT), a robust and widely used method in computational chemistry for studying the electronic structure of molecules.
Software and Hardware
Calculations can be performed using various quantum chemistry software packages such as Gaussian, ORCA, or Spartan. These calculations are computationally intensive and typically require high-performance computing clusters.
General Computational Protocol
A general workflow for the quantum chemical characterization of this compound is depicted below. This process begins with the initial structure generation and proceeds through geometry optimization, frequency analysis, and the calculation of various molecular properties.
Detailed Experimental Protocols
Geometry Optimization: The initial 3D structure of this compound would be generated using a molecular builder. This structure would then be optimized to find the lowest energy conformation. A common and effective method for this is the B3LYP functional with a 6-31G* basis set.
Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) and are used to simulate the infrared (IR) spectrum.
Calculation of Molecular Properties: With the optimized geometry, a variety of molecular properties can be calculated, often using a higher level of theory for greater accuracy (e.g., a larger basis set like 6-311++G**). These properties include:
-
Electronic Properties: Molecular orbital energies (HOMO, LUMO), the HOMO-LUMO gap, and the electrostatic potential (ESP) map.
-
Spectroscopic Properties: NMR chemical shifts and coupling constants.
-
Thermodynamic Properties: Enthalpy, Gibbs free energy, and entropy.
-
Reactivity Descriptors: Fukui functions and dual descriptors to predict sites of nucleophilic and electrophilic attack.
Data Presentation
The quantitative data obtained from these calculations should be organized into clear and concise tables for easy comparison and interpretation. Below are example templates for presenting key computational data for this compound.
Table 1: Calculated Thermodynamic Properties
| Property | Value (Hartree) | Value (kcal/mol) |
| Zero-point vibrational energy (ZPVE) | Data | Data |
| Enthalpy (H) | Data | Data |
| Gibbs Free Energy (G) | Data | Data |
| Entropy (S) | Data | Data |
Table 2: Calculated Electronic Properties
| Property | Energy (eV) |
| HOMO Energy | Data |
| LUMO Energy | Data |
| HOMO-LUMO Gap | Data |
Table 3: Selected Calculated Geometric Parameters
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Length | C-N | Data |
| Bond Length | Spiro C - C | Data |
| Bond Angle | C-N-C | Data |
| Dihedral Angle | C-C-N-C | Data |
Visualization of Logical Relationships
The synthesis and characterization of a novel compound like this compound involves a logical progression from synthesis to experimental characterization and computational validation. The following diagram illustrates this integrated workflow.
Conclusion
This whitepaper has outlined a comprehensive and robust methodology for the quantum chemical investigation of this compound. While experimental data for this specific molecule is sparse, the protocols detailed herein provide a clear roadmap for researchers to follow. By combining the power of computational chemistry with established experimental techniques, a thorough understanding of the structural, electronic, and reactive properties of this compound can be achieved. This, in turn, will facilitate its potential application in drug discovery and materials science. The provided templates for data presentation and workflow visualization are intended to promote clarity and reproducibility in future research on this and other novel aza-spirocyclic compounds.
References
An In-depth Technical Guide on the Exploratory Reactions of 1-Azaspiro[3.6]decane with Electrophiles
Audience: Researchers, scientists, and drug development professionals.
Introduction to 1-Azaspiro[3.6]decane
This compound is a saturated bicyclic amine featuring a four-membered azetidine ring fused to a seven-membered cycloheptane ring at a spirocyclic center. The presence of a secondary amine group makes it a nucleophilic building block with significant potential in medicinal chemistry and materials science. Spirocyclic scaffolds are of particular interest in drug discovery as they introduce three-dimensionality, which can lead to improved pharmacological properties such as target selectivity and metabolic stability.[1][2] The conformational rigidity of the spirocyclic system can also reduce the entropic penalty upon binding to a biological target.[1] This guide explores the expected reactivity of the secondary amine in this compound with a range of common electrophiles.
General Reactivity with Electrophiles
The lone pair of electrons on the nitrogen atom of the secondary amine in this compound is the primary site of nucleophilic attack on electrophiles. Common reactions include N-alkylation, N-acylation, N-sulfonylation, and reactions with other electrophilic reagents. These transformations allow for the introduction of diverse functional groups, enabling the synthesis of libraries of compounds for screening in drug discovery programs.
Caption: General reaction of this compound with an electrophile.
N-Alkylation Reactions
N-alkylation of secondary amines is a fundamental transformation. For this compound, this reaction would involve the treatment with an alkyl halide (e.g., methyl iodide, benzyl bromide) or other alkylating agents in the presence of a base to neutralize the resulting hydrohalic acid.
Representative Experimental Protocol for N-Alkylation
To a solution of this compound (1.0 mmol) in a suitable solvent such as acetonitrile or dimethylformamide (10 mL) is added a base, for instance, potassium carbonate (1.5 mmol) or triethylamine (1.2 mmol). The alkylating agent (1.1 mmol) is then added, and the reaction mixture is stirred at room temperature or heated, depending on the reactivity of the electrophile. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
N-Acylation Reactions
N-acylation with acyl chlorides or acid anhydrides is expected to proceed readily with this compound, yielding the corresponding amide. These reactions are typically carried out in the presence of a non-nucleophilic base to scavenge the acid byproduct.
Representative Experimental Protocol for N-Acylation
This compound (1.0 mmol) is dissolved in a solvent such as dichloromethane or tetrahydrofuran (10 mL). A base like triethylamine or diisopropylethylamine (1.5 mmol) is added, and the solution is cooled to 0 °C. The acyl chloride or acid anhydride (1.1 mmol) is added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The organic extracts are combined, washed with brine, dried over anhydrous magnesium sulfate, and evaporated to dryness. The resulting amide can be purified by crystallization or column chromatography.
Reactions with Other Electrophiles
The nucleophilic nitrogen of this compound is also expected to react with a variety of other electrophiles, leading to a diverse range of functionalized products.
N-Sulfonylation
Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine or triethylamine would yield the corresponding sulfonamide.
Michael Addition
As a secondary amine, this compound can undergo conjugate (Michael) addition to α,β-unsaturated carbonyl compounds, nitriles, or sulfones.
Reductive Amination
While reductive amination is a reaction with carbonyl compounds, it proceeds via an electrophilic iminium ion intermediate. This compound can react with aldehydes or ketones to form an enamine or iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride to yield a tertiary amine.
Quantitative Data from Analogous Azaspirocycles
The following table summarizes reaction conditions and yields for the N-functionalization of various azaspirocycles with electrophiles, providing an indication of the expected outcomes for similar reactions with this compound.
| Starting Azaspirocycle | Electrophile | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 1,4-Dioxa-8-azaspiro[4.5]decane | 4-(2-Fluoroethoxy)benzyl bromide | K₂CO₃ | Acetonitrile | 80 | 12 | 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | 85 | [3] |
| 6-Azaspiro[4.5]decane derivative | N-Bromosuccinimide (NBS) | - | Propylene oxide / 2-propanol | -78 to RT | 16 | Bromo-substituted 6-azaspiro[4.5]decan-1-one | 87 | [4] |
| 1-Thia-4-azaspiro[4.5]decan-3-one | Substituted Benzaldehyde | - | Ethanol | Reflux | 6-8 | 2-Aryl-1-thia-4-azaspiro[4.5]decan-3-one | 70-85 | [5] |
Visualizing Experimental Workflows
The following diagram illustrates a typical workflow for the synthesis and purification of a derivative of this compound.
Caption: A generalized workflow for the reaction of this compound with an electrophile.
Conclusion
While direct experimental evidence is pending, the established reactivity of analogous azaspirocycles provides a strong foundation for predicting the behavior of this compound with a wide array of electrophiles. The secondary amine functionality serves as a versatile handle for introducing molecular diversity, making this scaffold a promising building block for the synthesis of novel chemical entities with potential applications in drug discovery and materials science. The provided representative protocols and workflows offer a practical starting point for the exploratory chemical studies of this intriguing molecule.
References
- 1. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Gram-Scale Synthesis of 1-Azaspiro[3.6]decane: A Detailed Protocol
This application note provides a detailed, five-step synthetic protocol for the gram-scale preparation of 1-Azaspiro[3.6]decane, a valuable spirocyclic scaffold for drug discovery and development. The synthesis commences with the readily available starting material, cycloheptanone, and proceeds through a rationally designed sequence of reactions to construct the target azaspirocyclic system.
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reaction | Starting Material | Reagents | Product | Theoretical Yield (g) |
| 1 | Cyanomethylation of Cycloheptanone | Cycloheptanone (1) | Acetonitrile, n-Butyllithium | 1-(Cyanomethyl)cycloheptanol (2) | 15.3 |
| 2 | Reduction of Nitrile to Amine | 1-(Cyanomethyl)cycloheptanol (2) | Lithium Aluminum Hydride (LiAlH4) | 1-(2-Aminoethyl)cycloheptanol (3) | 15.7 |
| 3 | N-Protection of the Primary Amine | 1-(2-Aminoethyl)cycloheptanol (3) | 2-Nitrobenzenesulfonyl chloride (NsCl), Triethylamine (Et3N) | N-(2-(1-hydroxycycloheptyl)ethyl)-2-nitrobenzenesulfonamide (4) | 34.2 |
| 4 | Intramolecular Cyclization (Mitsunobu) | Compound 4 | Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD) | 1-(2-Nitrophenyl)sulfonyl-1-azaspiro[3.6]decane (5) | 32.4 |
| 5 | Deprotection of the Azetidine | Compound 5 | Thiophenol, Potassium Carbonate (K2CO3) | This compound (6) | 13.9 |
Experimental Protocols
Step 1: Synthesis of 1-(Cyanomethyl)cycloheptanol (2)
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous acetonitrile (41.1 g, 1.0 mol) and anhydrous tetrahydrofuran (THF, 200 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 400 mL, 1.0 mol) dropwise while maintaining the internal temperature below -70 °C.
-
Stir the resulting milky white suspension at -78 °C for 1 hour.
-
Add a solution of cycloheptanone (1) (112.2 g, 1.0 mol) in anhydrous THF (100 mL) dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 1-(cyanomethyl)cycloheptanol (2) as a colorless oil.
Step 2: Synthesis of 1-(2-Aminoethyl)cycloheptanol (3)
-
In a flame-dried 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH4) (37.9 g, 1.0 mol) in anhydrous THF (500 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1-(cyanomethyl)cycloheptanol (2) (153.2 g, 1.0 mol) in anhydrous THF (200 mL) dropwise to the LiAlH4 suspension.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.
-
Cool the reaction mixture to 0 °C and quench by the sequential slow addition of water (38 mL), 15% aqueous sodium hydroxide (38 mL), and water (114 mL).
-
Stir the resulting granular precipitate for 1 hour at room temperature.
-
Filter the solid and wash it thoroughly with THF (3 x 100 mL).
-
Concentrate the filtrate under reduced pressure to yield 1-(2-aminoethyl)cycloheptanol (3) as a viscous, colorless oil, which is used in the next step without further purification.
Step 3: Synthesis of N-(2-(1-hydroxycycloheptyl)ethyl)-2-nitrobenzenesulfonamide (4)
-
Dissolve 1-(2-aminoethyl)cycloheptanol (3) (157.3 g, 1.0 mol) and triethylamine (121.4 g, 1.2 mol) in dichloromethane (DCM, 800 mL) in a 2 L round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add 2-nitrobenzenesulfonyl chloride (243.7 g, 1.1 mol) portion-wise over 30 minutes.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with 1 M hydrochloric acid (2 x 300 mL), saturated aqueous sodium bicarbonate (2 x 300 mL), and brine (300 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the N-protected amino alcohol (4) as a yellow solid.
Step 4: Synthesis of 1-(2-Nitrophenyl)sulfonyl-1-azaspiro[3.6]decane (5)
-
To a solution of N-(2-(1-hydroxycycloheptyl)ethyl)-2-nitrobenzenesulfonamide (4) (342.4 g, 1.0 mol) and triphenylphosphine (393.4 g, 1.5 mol) in anhydrous THF (1 L) at 0 °C, add diisopropyl azodicarboxylate (DIAD) (294.3 g, 1.5 mol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to give 1-(2-nitrophenyl)sulfonyl-1-azaspiro[3.6]decane (5) as a pale yellow solid.
Step 5: Synthesis of this compound (6)
-
Dissolve 1-(2-nitrophenyl)sulfonyl-1-azaspiro[3.6]decane (5) (324.4 g, 1.0 mol) and thiophenol (165.3 g, 1.5 mol) in acetonitrile (1 L).
-
Add potassium carbonate (414.6 g, 3.0 mol) to the solution.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in 1 M hydrochloric acid (500 mL) and wash with diethyl ether (2 x 300 mL) to remove non-basic impurities.
-
Basify the aqueous layer to pH > 12 with 6 M sodium hydroxide.
-
Extract the product with dichloromethane (4 x 200 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound (6) as a colorless oil.
Mandatory Visualization
Caption: Synthetic workflow for the gram-scale preparation of this compound.
The Untapped Potential of 1-Azaspiro[3.6]decane in Medicinal Chemistry: An Application Overview Based on Analogous Scaffolds
Introduction
The 1-Azaspiro[3.6]decane scaffold, a unique three-dimensional structure featuring a spirocyclic system with a nitrogen atom, represents a promising yet underexplored area in medicinal chemistry. While specific research on the this compound core is limited in publicly available literature, the broader class of azaspirodecane derivatives has demonstrated significant potential in the development of novel therapeutics. These compounds, characterized by their rigid conformational constraints and diverse substitution patterns, have been investigated for a range of biological activities, particularly in oncology and neuroscience.
This document provides an overview of the potential applications of the this compound scaffold based on the established medicinal chemistry of structurally related azaspirodecane analogs. The information presented herein is intended to guide researchers and drug development professionals in exploring the therapeutic utility of this novel chemical space.
Application Notes
Anticancer Activity
Derivatives of azaspirodecane have shown promising results as anticancer agents. For instance, compounds based on the 1-thia-4-azaspiro[4.5]decane scaffold have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
Key Highlights:
-
Broad-Spectrum Activity: Certain 1-thia-4-azaspiro[4.5]decane derivatives have demonstrated moderate to high inhibitory activity against human colorectal carcinoma (HCT-116), human prostate adenocarcinoma (PC-3), and human liver hepatocellular carcinoma (HepG-2) cell lines.[1][2]
-
Mechanism of Action: While the precise mechanisms are still under investigation, the thiazolidine ring, often incorporated into these spiro compounds, is a known pharmacophore in several established drugs and is associated with a wide range of biological activities. The N-C-S linkage within this moiety has been implicated in antimicrobial and anti-HIV activities.[1]
Table 1: Anticancer Activity of Selected 1-Thia-4-azaspiro[4.5]decane Analogs
| Compound ID | Target Cell Line | IC50 (nM) | Reference |
| 7 | HCT-116 | 92.2 - 120.1 | [1] |
| 9 | HCT-116 | 92.2 - 120.1 | [1] |
| 14 | HCT-116 | 92.2 - 120.1 | [1] |
| 18 | HCT-116 | 92.2 - 120.1 | [1] |
| 19 | HCT-116 | 92.2 - 120.1 | [1] |
| 14 | PC-3 | Good Activity | [1] |
| 18 | PC-3 | Good Activity | [1] |
| 7 | HepG-2 | Moderate Activity | [1] |
| 9 | HepG-2 | Moderate Activity | [1] |
| 14 | HepG-2 | Moderate Activity | [1] |
| 17 | HepG-2 | Moderate Activity | [1] |
Note: Specific IC50 values for all compounds and cell lines were not detailed in the provided search results, with ranges and qualitative descriptions provided instead.
Central Nervous System (CNS) Applications
Azaspirodecane scaffolds have been explored as modulators of CNS targets, particularly for their potential in treating neurodegenerative diseases like Alzheimer's. Research into 1-oxa-8-azaspiro[4.5]decanes has identified compounds with agonist activity at M1 muscarinic receptors.
Key Highlights:
-
M1 Muscarinic Agonism: A series of 1-oxa-8-azaspiro[4.5]decanes were synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[3]
-
Improved Selectivity and Pharmacokinetics: Systematic modification of the initial lead compound led to derivatives with preferential affinity for M1 over M2 receptors and potent antiamnesic activity with reduced cholinergic side effects.[3]
Table 2: Muscarinic Receptor Affinity and In Vivo Activity of a 1-Oxa-8-azaspiro[4.5]decane Analog
| Compound | M1 Receptor Affinity | M2 Receptor Affinity | In Vivo Activity |
| 17 (2,8-Dimethyl-1-oxa-8-azaspiro[3][4]decan-3-one) | Potent | Potent (No Selectivity) | Potent muscarinic activities |
| Modified Analogs (e.g., 18, 29) | Preferential M1 Affinity | Lower M2 Affinity | Potent antiamnesic activity with reduced side effects |
Note: The provided search results did not contain specific quantitative binding affinity data (e.g., Ki or IC50 values) for these compounds.
Experimental Protocols
General Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-ones (Analog)
This protocol describes a one-pot, three-component reaction for the synthesis of substituted aryl-1-thia-4-azaspiro[4.5]decan-3-ones, based on a reported method.[1]
Materials:
-
Appropriate ketone (e.g., 4-methylcyclohexanone, cyclohexanone)
-
Substituted aromatic amine (e.g., 4-bromoaniline, 4-fluoroaniline)
-
Mercaptoacetic acid
-
Dry benzene
-
Dean-Stark apparatus
Procedure:
-
A mixture of the ketone (1.0 eq), aromatic amine (1.0 eq), and mercaptoacetic acid (1.2 eq) in dry benzene is refluxed using a Dean-Stark apparatus to azeotropically remove water.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting residue is purified by recrystallization or column chromatography to yield the desired 1-thia-4-azaspiro[4.5]decan-3-one derivative.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Signaling Pathway
Muscarinic Acetylcholine M1 Receptor Signaling
Compounds containing the 1-oxa-8-azaspiro[4.5]decane scaffold have been shown to act as agonists at the M1 muscarinic acetylcholine receptor. This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in cognitive function.
Diagram 3: M1 Muscarinic Receptor Signaling Pathway
Caption: Simplified M1 muscarinic receptor signaling cascade.
Conclusion
While direct medicinal chemistry applications of this compound are not yet documented, the broader family of azaspirodecane analogs demonstrates significant therapeutic potential, particularly in the fields of oncology and neuroscience. The rigid, three-dimensional nature of this scaffold offers a unique opportunity for the design of novel drug candidates with potentially improved potency, selectivity, and pharmacokinetic properties. The synthetic protocols and biological assays described herein, based on structurally related compounds, provide a foundational framework for researchers to begin exploring the exciting and untapped potential of the this compound core in drug discovery. Further investigation into the synthesis and biological evaluation of derivatives of this specific scaffold is highly encouraged.
References
- 1. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Azaspiro[3.6]decane and Related Scaffolds in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 1-Azaspiro[3.6]decane scaffold represents a unique three-dimensional (3D) molecular architecture that holds significant potential in drug discovery. Its inherent rigidity and novel vector orientations for substituent placement make it an attractive starting point for the design of new therapeutic agents. While literature specifically detailing the this compound core is limited, the broader class of azaspirocyclic compounds has been successfully employed to develop potent and selective modulators of various biological targets. This document provides an overview of the application of related azaspiro scaffolds, including detailed experimental protocols and data, to serve as a guide for the exploration of this compound and analogous structures in medicinal chemistry.
I. Featured Application: Anticancer Activity of 1-Thia-4-azaspiro[4.5]decanes
A notable application of azaspirocyclic scaffolds is in the development of anticancer agents. Derivatives of 1-thia-4-azaspiro[4.5]decane have been synthesized and shown to exhibit significant cytotoxic activity against various cancer cell lines.[1][2][3][4] Some of these compounds have been identified as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, key proteins in cancer signaling pathways.[5]
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of representative 1-thia-4-azaspiro[4.5]decane derivatives against human cancer cell lines.
| Compound ID | Modification | Target Cell Line | IC50 (nM) | Reference |
| 7 | Thiazolopyrimidine derivative | HCT-116 | 120.1 | [1] |
| 9 | Thiazolopyrimidine derivative | HCT-116 | 115.7 | [1] |
| 14 | Thiadiazole thioglycoside | HCT-116 | 92.2 | [1] |
| 18 | Thiadiazole thioglycoside | HCT-116 | 104.5 | [1] |
| 19 | Thiadiazole thioglycoside | HCT-116 | 110.8 | [1] |
| 14 | Thiadiazole thioglycoside | PC-3 | 250.3 | [1] |
| 18 | Thiadiazole thioglycoside | PC-3 | 217.7 | [1] |
| 6b | 4-((2-oxo-1,2-dihydroquinolin-4-yl)amino) | EGFR | 84 | [5] |
| 7b | 4-((2-oxo-1,2-dihydroquinolin-4-yl)amino) | EGFR | 78 | [5] |
| 6b | 4-((2-oxo-1,2-dihydroquinolin-4-yl)amino) | BRAFV600E | 108 | [5] |
| 7b | 4-((2-oxo-1,2-dihydroquinolin-4-yl)amino) | BRAFV600E | 96 | [5] |
Signaling Pathway
The EGFR and BRAF signaling pathways are critical regulators of cell proliferation and survival.[6][7][8] Mutations in these pathways can lead to uncontrolled cell growth and cancer.[9] Dual inhibition of EGFR and BRAFV600E by 1-thia-4-azaspiro[4.5]decane derivatives represents a promising strategy for cancer therapy.
Figure 1: Simplified EGFR/BRAF signaling pathway and points of inhibition.
Experimental Protocols
Protocol 1: Synthesis of 4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one
This protocol describes a one-pot, three-component reaction for the synthesis of a representative 1-thia-4-azaspiro[4.5]decan-3-one.[1][5][10]
Materials:
-
Cyclohexanone
-
Aniline
-
Thioglycolic acid (Mercaptoacetic acid)
-
Dry benzene
-
Dean-Stark apparatus
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add cyclohexanone (1.0 eq), aniline (1.0 eq), and thioglycolic acid (1.1 eq) in dry benzene.
-
Reflux the reaction mixture for 4-6 hours, azeotropically removing water.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and evaporate the solvent to yield 4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: MTT Assay for Cell Viability
The MTT assay is a colorimetric method to assess cell viability.[11][12][13][14][15]
Materials:
-
Human cancer cell lines (e.g., HCT-116, PC-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
II. Featured Application: Sigma-1 Receptor Ligands Based on Azaspiro Scaffolds
Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been developed as potent and selective ligands for the sigma-1 receptor, a unique intracellular chaperone protein implicated in various neurological disorders and cancer.
Quantitative Data Summary
The following table summarizes the binding affinities of representative 1,4-dioxa-8-azaspiro[4.5]decane derivatives for the sigma-1 receptor.
| Compound ID | Modification | Receptor | Ki (nM) | Reference |
| 5a | 8-(4-(2-Fluoroethoxy)benzyl) | Sigma-1 | 5.4 ± 0.4 | |
| 3 | 2-(3-methyl-1-piperidyl)-1-(4-phenylpiperazin-1-yl)ethanone | Sigma-1 | 4.8 | [16] |
| Haloperidol | Reference Ligand | Sigma-1 | 2.6 | [16] |
| (+)-Pentazocine | Reference Ligand | Sigma-1 | 4.8 ± 0.4 |
Signaling and Function
The sigma-1 receptor is located at the mitochondria-associated endoplasmic reticulum membrane and modulates a variety of cellular functions, including calcium signaling, ion channel activity, and cell survival.[17]
Figure 2: Role of Sigma-1 receptor in cellular signaling.
Experimental Protocols
Protocol 3: Sigma-1 Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the sigma-1 receptor.[18][19][20]
Materials:
-
Guinea pig brain or liver membrane homogenate (as a source of sigma-1 receptors)
-
[3H]-(+)-Pentazocine (radioligand)
-
Test compound
-
Haloperidol (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the membrane homogenate, a fixed concentration of [3H]-(+)-Pentazocine (typically at its Kd value), and varying concentrations of the test compound.
-
For determining non-specific binding, use a high concentration of haloperidol (e.g., 10 µM) instead of the test compound.
-
For total binding, add only the radioligand and membrane homogenate.
-
Incubate the plate at room temperature for 2 hours.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation.
III. General Experimental and Logical Workflows
The following diagrams illustrate a general workflow for the discovery and evaluation of drugs based on azaspiro scaffolds.
Figure 3: General drug discovery workflow for azaspiro scaffolds.
Figure 4: Logical relationship in a competitive radioligand binding assay.
References
- 1. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. google.com [google.com]
- 8. youtube.com [youtube.com]
- 9. wjgnet.com [wjgnet.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 12. google.com [google.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. youtube.com [youtube.com]
- 18. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
Application Note and Protocol: Purification of 1-Azaspiro[3.6]decane using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Azaspiro[3.6]decane is a spirocyclic amine with potential applications in medicinal chemistry and drug discovery due to its unique three-dimensional structure. The synthesis of such molecules often results in a crude mixture containing starting materials, byproducts, and the desired product. Effective purification is crucial to isolate this compound with high purity for subsequent biological evaluation and further chemical transformations. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, addressing the common challenges associated with the purification of basic amines.
Data Presentation
The efficiency of a column chromatography purification can be evaluated by several parameters. The following table summarizes typical experimental parameters and expected outcomes for the purification of this compound. These values should be considered as a starting point and may require optimization based on the specific reaction mixture.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard grade for flash chromatography. |
| Mobile Phase (Eluent) | Dichloromethane/Methanol/Triethylamine | A gradient of 99:0:1 to 90:9:1 is a good starting point. |
| Retention Factor (Rf) | 0.2 - 0.4 | In the optimized mobile phase. |
| Loading Capacity | 1-5% (w/w) | Ratio of crude product to silica gel. |
| Purity before Column | Variable (e.g., 70-85%) | Dependent on the synthetic route. |
| Purity after Column | >95% | As determined by GC-MS or NMR. |
| Recovery | 80-95% | Dependent on technique and scale. |
Experimental Protocol
This protocol details the purification of this compound from a crude reaction mixture using flash column chromatography on silica gel. Due to the basic nature of the amine, triethylamine is added to the mobile phase to prevent peak tailing and improve separation.[1][2]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (Et3N), redistilled
-
Hexane, technical grade
-
Ethyl Acetate, technical grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Potassium permanganate (KMnO4) stain
Equipment:
-
Glass chromatography column
-
Fraction collector or test tubes
-
Separatory funnel or gradient mixer
-
Rotary evaporator
-
TLC developing chamber
-
UV lamp (254 nm)
-
Heat gun
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., DCM).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using various solvent systems to determine the optimal mobile phase for separation. A good starting point is a mixture of Dichloromethane and Methanol. Add approximately 1% triethylamine to the mobile phase to improve the chromatography of the amine.[1]
-
Visualize the spots using a UV lamp and then by staining with potassium permanganate. The ideal solvent system should give the desired product an Rf value between 0.2 and 0.4.
-
-
Column Packing:
-
Select an appropriate size glass column.
-
Secure the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[3]
-
Add a thin layer of sand.[3]
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 99:0:1 DCM/MeOH/Et3N).
-
Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another layer of sand on top of the silica gel bed.
-
Wash the column with 2-3 column volumes of the initial eluent.
-
-
Sample Loading:
-
Dry Loading (Recommended for amines):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like DCM.
-
Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a free-flowing powder.
-
Carefully add the silica-adsorbed sample to the top of the column.
-
-
Wet Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent.
-
Using a pipette, carefully apply the solution to the top of the column, taking care not to disturb the silica bed.
-
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column with the initial mobile phase (e.g., 99:0:1 DCM/MeOH/Et3N).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., to 95:4:1, then 90:9:1 DCM/MeOH/Et3N).
-
Collect fractions of a suitable volume in test tubes or a fraction collector.
-
-
Fraction Analysis:
-
Monitor the elution of the compound by spotting every few fractions on a TLC plate.
-
Develop and visualize the TLC plate as described in step 1.
-
Combine the fractions that contain the pure this compound.
-
-
Isolation of Pure Compound:
-
Transfer the combined pure fractions to a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
The resulting residue should be the purified this compound.
-
Determine the yield and assess the purity using analytical techniques such as NMR, GC-MS, or LC-MS.
-
Workflow and Logic Diagrams
Caption: Workflow for the purification of this compound.
References
1-Azaspiro[3.6]decane Derivatives as Potential Enzyme Inhibitors: Application Notes and Protocols
A comprehensive review of scientific literature did not yield specific examples of 1-Azaspiro[3.6]decane derivatives that have been synthesized and evaluated as enzyme inhibitors with associated quantitative data and detailed experimental protocols. However, the unique three-dimensional structure of spirocyclic scaffolds, such as the this compound core, makes them attractive candidates in medicinal chemistry for the development of novel therapeutic agents. [1] Spiro-containing systems can enhance the sp3 character of a molecule, which has been correlated with a higher success rate in clinical development.[1] They can also modulate important physicochemical properties like solubility and metabolic stability.[1]
This document provides a generalized framework for researchers, scientists, and drug development professionals interested in exploring the potential of this compound derivatives as enzyme inhibitors. It includes a general protocol for the synthesis and evaluation of these compounds, templates for data presentation, and examples of visualizations for experimental workflows and signaling pathways.
I. General Experimental Protocols
The following are generalized protocols for the synthesis and enzymatic evaluation of novel compounds. These should be adapted and optimized for the specific this compound derivatives and target enzymes.
A. Chemical Synthesis of this compound Derivatives
The synthesis of a library of this compound derivatives would be the initial step. A potential synthetic route could involve the construction of the spirocyclic core followed by diversification through the attachment of various functional groups. A generalized synthetic scheme is proposed below.
Protocol 1: General Synthesis of this compound Amides
-
Step 1: Synthesis of the this compound core. This can be achieved through multi-step synthesis starting from commercially available materials. The key step would be the formation of the spirocyclic junction.
-
Step 2: Acylation of the secondary amine. To a solution of the this compound core in an appropriate solvent (e.g., dichloromethane), add a base (e.g., triethylamine) and the desired acyl chloride or carboxylic acid (with a suitable coupling agent like HATU).
-
Step 3: Reaction monitoring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Step 4: Work-up and purification. Upon completion, quench the reaction, perform an aqueous work-up, and purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.
-
Step 5: Characterization. Characterize the final compound by NMR (¹H and ¹³C), mass spectrometry, and determine its purity by HPLC.
B. Enzyme Inhibition Assays
Once a library of compounds is synthesized, they can be screened for their ability to inhibit a target enzyme. The following is a general protocol for an in vitro enzyme inhibition assay.
Protocol 2: General Enzyme Inhibition Assay
-
Preparation of Reagents:
-
Prepare a stock solution of the target enzyme in its recommended buffer.
-
Prepare a stock solution of the enzyme's substrate.
-
Prepare stock solutions of the synthesized this compound derivatives (test compounds) and a known inhibitor (positive control) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
Add the assay buffer to all wells.
-
Add the test compound solution in various concentrations to the test wells. Add the positive control to its designated wells and the solvent (e.g., DMSO) to the control wells.
-
Add the enzyme solution to all wells except the blank wells.
-
Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the progress curves.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
II. Data Presentation
Quantitative data from enzyme inhibition assays should be summarized in a clear and structured format to allow for easy comparison of the inhibitory potential of different derivatives.
Table 1: Inhibitory Activity of this compound Derivatives against Target Enzyme.
| Compound ID | R Group | IC50 (µM) ± SD |
| Positive Control | (e.g., Known Inhibitor) | Value ± SD |
| Derivative 1 | (e.g., Phenyl) | Value ± SD |
| Derivative 2 | (e.g., 4-Chlorophenyl) | Value ± SD |
| Derivative 3 | (e.g., 3-Methoxyphenyl) | Value ± SD |
| ... (add more derivatives as needed) |
III. Visualization of Workflows and Pathways
Diagrams are essential for visualizing complex experimental processes and biological pathways. The following are examples created using the DOT language for Graphviz.
A. Experimental Workflow
Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives as enzyme inhibitors.
B. Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a this compound derivative targeting a specific kinase.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a this compound derivative targeting the Raf kinase.
References
Application Notes and Protocols for N-Functionalization of 1-Azaspiro[3.6]decane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-functionalization of 1-Azaspiro[3.6]decane, a valuable building block in medicinal chemistry and drug discovery. The following methods cover common and versatile strategies for introducing a wide range of substituents onto the nitrogen atom of the spirocyclic scaffold, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
Introduction
This compound is a saturated heterocyclic compound featuring a spirocyclic system composed of an azetidine and a cycloheptane ring. This unique three-dimensional structure is of significant interest in drug design as a bioisosteric replacement for more common cyclic amines. N-functionalization of this scaffold allows for the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds. This document outlines key protocols for N-alkylation, N-arylation, N-acylation, and reductive amination of this compound.
Data Presentation: Comparison of N-Functionalization Protocols
The following table summarizes typical reaction conditions and expected outcomes for the N-functionalization of this compound based on established methodologies for secondary amines.
| Functionalization Type | Reagents & Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| N-Alkylation | Alkyl halide (R-X), K₂CO₃ or Et₃N | Acetonitrile or DMF | 25 - 80 | 2 - 24 | 70 - 95 | Simple and direct method for introducing alkyl groups. |
| N-Arylation | Aryl halide (Ar-X), Pd₂(dba)₃, Ligand (e.g., XPhos), NaOtBu | Toluene or Dioxane | 80 - 110 | 12 - 24 | 60 - 90 | Buchwald-Hartwig amination for C-N bond formation. |
| N-Acylation | Acyl chloride (RCOCl) or Acid anhydride ((RCO)₂O), Et₃N or Pyridine | Dichloromethane or THF | 0 - 25 | 1 - 6 | 85 - 98 | High-yielding reaction to form amides. |
| Reductive Amination | Aldehyde/Ketone (R'COR''), NaBH(OAc)₃ | 1,2-Dichloroethane or THF | 25 | 3 - 17 | 75 - 95 | Mild and efficient for synthesizing substituted amines. |
Experimental Protocols
Protocol 1: N-Alkylation of this compound
This protocol describes the direct alkylation of this compound with an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, iodomethane)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in acetonitrile (0.1 M), add potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, 4-chloro-toluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Diatomaceous earth
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
In a Schlenk tube, combine the aryl halide (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene, followed by this compound (1.2 eq) and sodium tert-butoxide (1.4 eq).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of diatomaceous earth.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-arylated product.
Protocol 3: N-Acylation of this compound
This protocol describes the formation of an amide by reacting this compound with an acylating agent.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or acid anhydride
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.2 M) and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product is often pure enough for subsequent use, but can be further purified by column chromatography or recrystallization if necessary.
Protocol 4: Reductive Amination of Aldehydes and Ketones
This protocol outlines the N-alkylation of this compound with a carbonyl compound via reductive amination.[1]
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., formaldehyde, benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in 1,2-dichloroethane (0.15 M), add sodium triacetoxyborohydride (1.5 eq) in one portion. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir the reaction mixture at room temperature for 3-17 hours. Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired N-substituted product.
Visualizations
Caption: Workflow for N-Alkylation.
Caption: Workflow for N-Arylation.
Caption: Workflow for N-Acylation.
Caption: Workflow for Reductive Amination.
References
Application Notes and Protocols: Catalytic Applications of Metal Complexes with 1-Azaspiro[3.6]decane Ligands
A comprehensive search of scientific literature and chemical databases has revealed no specific documented catalytic applications for metal complexes featuring 1-Azaspiro[3.6]decane ligands. While the field of catalysis extensively utilizes a diverse range of nitrogen-containing ligands, including various spirocyclic amines, the this compound scaffold does not appear to have been exploited for this purpose in published research to date.
This lack of information prevents the creation of detailed application notes, experimental protocols, and data tables as requested. The core requirements of quantitative data presentation, detailed methodologies, and visualization of signaling pathways or experimental workflows cannot be fulfilled without foundational research describing the synthesis, characterization, and catalytic activity of these specific metal complexes.
General Context: Spirocyclic Amine Ligands in Catalysis
While information on this compound is unavailable, it is pertinent to note that other spirocyclic amine ligands have shown significant promise in various catalytic transformations. These ligands are often valued for their rigid conformational structures, which can impart high levels of stereocontrol in asymmetric catalysis.
Examples of catalytic applications involving other spirocyclic amine ligands include:
-
Asymmetric Hydrogenation: Chiral spirocyclic diamine ligands complexed with metals like ruthenium or iridium are employed for the enantioselective hydrogenation of ketones, imines, and olefins.
-
Asymmetric Carbon-Carbon Bond Formation: Copper or palladium complexes of spirocyclic amine-containing ligands have been utilized in reactions such as asymmetric Henry reactions, Michael additions, and allylic alkylations.
-
Oxidation Reactions: Metal complexes with spirocyclic amine ligands can also serve as catalysts for various oxidation processes.
The development of new ligands is a continuous effort in the field of catalysis. It is conceivable that this compound or its derivatives could be synthesized and investigated as ligands in the future. Should such research be published, the following sections would be populated with the relevant data and protocols.
Future Outlook and Potential Research Directions
The exploration of this compound as a ligand for metal-catalyzed reactions represents a potential area for new research. A typical workflow for investigating a novel ligand in catalysis would involve the following steps, which could be visualized as a general research workflow.
Application Notes and Protocols for the Large-Scale Synthesis of 1-Azaspiro[3.6]decane Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Azaspiro[3.6]decane hydrochloride is a spirocyclic amine scaffold of interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure can offer advantages in binding to biological targets and improving physicochemical properties of drug candidates. This document outlines a proposed multi-step synthesis for this compound hydrochloride suitable for large-scale production, starting from the commercially available 1,1-cycloheptanedimethanol. The proposed route involves a series of robust and scalable chemical transformations.
Overall Synthetic Scheme
The proposed synthetic pathway is illustrated in the workflow diagram below. It begins with the selective protection of one of the hydroxyl groups of 1,1-cycloheptanedimethanol, followed by a series of functional group interconversions to introduce a nitrogen-containing precursor. The key step is an intramolecular cyclization to form the azetidine ring, yielding the spirocyclic amine, which is then converted to its hydrochloride salt.
Experimental Protocols
Step 1: Monoprotection of 1,1-Cycloheptanedimethanol
This step involves the selective protection of one of the two primary hydroxyl groups of 1,1-cycloheptanedimethanol using a bulky silyl protecting group, tert-butyldimethylsilyl chloride (TBDMSCl).
Protocol:
-
To a stirred solution of 1,1-cycloheptanedimethanol (1.0 eq) in dichloromethane (DCM, 5-10 vol) at 0 °C, add triethylamine (Et3N, 1.2 eq).
-
Slowly add a solution of TBDMSCl (1.05 eq) in DCM (2 vol) over 1-2 hours, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with water (5 vol).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 3 vol).
-
Combine the organic layers, wash with brine (5 vol), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the mono-protected diol.
| Parameter | Value |
| Starting Material | 1,1-Cycloheptanedimethanol |
| Reagents | TBDMSCl, Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12-16 hours |
| Workup | Aqueous quench, extraction, and washing |
| Purification | Column Chromatography |
| Typical Yield | 70-85% |
Step 2: Mesylation of the Mono-protected Diol
The remaining free hydroxyl group is converted to a good leaving group, a mesylate, in preparation for nucleophilic substitution.
Protocol:
-
To a stirred solution of the mono-protected diol (1.0 eq) in DCM (5-10 vol) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench with saturated aqueous sodium bicarbonate solution (5 vol).
-
Separate the organic layer, and wash successively with 1 M HCl (5 vol), water (5 vol), and brine (5 vol).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the mono-mesylated product, which is often used in the next step without further purification.
| Parameter | Value |
| Starting Material | Mono-protected Diol |
| Reagents | Methanesulfonyl chloride (MsCl), Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C |
| Reaction Time | 2-4 hours |
| Workup | Aqueous quench and sequential washing |
| Purification | Typically used directly in the next step |
| Typical Yield | >95% (crude) |
Step 3 & 4: Amination and Deprotection
The mesylate is displaced with a protected amine source, sodium tert-butylcarbamate (NaNHBoc), followed by the removal of the silyl protecting group.
Protocol:
-
Prepare sodium tert-butylcarbamate by adding sodium hydride (NaH, 1.1 eq of 60% dispersion in mineral oil) to a solution of tert-butyl carbamate (1.1 eq) in dry dimethylformamide (DMF, 5 vol) at 0 °C. Stir for 30 minutes.
-
Add a solution of the mono-mesylated protected diol (1.0 eq) in DMF (2 vol) to the solution of NaNHBoc.
-
Heat the reaction mixture to 60-80 °C and stir for 12-18 hours.
-
Monitor the reaction by LC-MS.
-
Cool the mixture to room temperature and quench by the slow addition of water (10 vol).
-
Extract the product with ethyl acetate (3 x 5 vol).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Dissolve the crude product in tetrahydrofuran (THF, 10 vol) and add tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF).
-
Stir at room temperature for 2-4 hours until the silyl group is completely removed (monitor by TLC).
-
Concentrate the reaction mixture and purify by column chromatography to give the protected amino alcohol.
| Parameter | Value |
| Starting Material | Mono-mesylated Protected Diol |
| Reagents | Sodium tert-butylcarbamate, TBAF |
| Solvent | DMF, THF |
| Temperature | 60-80 °C (amination), RT (deprotection) |
| Reaction Time | 12-18 hours (amination), 2-4 hours (deprotection) |
| Workup | Aqueous quench and extraction |
| Purification | Column Chromatography |
| Typical Yield | 60-75% (over two steps) |
Step 5 & 6: Intramolecular Cyclization
The protected amino alcohol is converted to a mesylate, and subsequent intramolecular cyclization under basic conditions forms the N-Boc protected spiro-azetidine.
Protocol:
-
Follow the procedure in Step 2 to convert the protected amino alcohol (1.0 eq) to its corresponding mesylate using MsCl (1.2 eq) and Et3N (1.5 eq) in DCM.
-
After workup, dissolve the crude mesylated protected amino alcohol in dry THF (10 vol).
-
Cool the solution to 0 °C and add sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C) for 6-12 hours.
-
Monitor the formation of the spirocycle by LC-MS.
-
Cool the reaction to 0 °C and carefully quench with water.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography to yield N-Boc-1-Azaspiro[3.6]decane.
| Parameter | Value |
| Starting Material | Protected Amino Alcohol |
| Reagents | MsCl, Et3N, NaH |
| Solvent | DCM, THF |
| Temperature | 0 °C to Reflux |
| Reaction Time | 6-12 hours (cyclization) |
| Workup | Aqueous quench and extraction |
| Purification | Column Chromatography |
| Typical Yield | 50-65% (over two steps) |
Step 7 & 8: Deprotection and Salt Formation
The Boc protecting group is removed under acidic conditions, and the resulting free amine is converted to its hydrochloride salt.
Protocol:
-
Dissolve N-Boc-1-Azaspiro[3.6]decane (1.0 eq) in a solution of HCl in dioxane (4 M, 10 vol) or diethyl ether.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.
-
The crude salt can be triturated with diethyl ether or recrystallized from a suitable solvent system (e.g., ethanol/ether) to afford pure this compound hydrochloride.
| Parameter | Value |
| Starting Material | N-Boc-1-Azaspiro[3.6]decane |
| Reagents | HCl in Dioxane or Diethyl Ether |
| Solvent | Dioxane or Diethyl Ether |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Workup | Concentration, trituration/recrystallization |
| Purification | Recrystallization |
| Typical Yield | >90% |
Logical Relationships in Key Transformations
The following diagram illustrates the logical progression of the key chemical transformations in the proposed synthesis.
Disclaimer: The synthetic route and protocols described herein are proposed based on established chemical principles and are intended for guidance by qualified chemists. Large-scale synthesis should be preceded by small-scale trials to optimize conditions and ensure safety. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes & Protocols for the Synthesis of Novel Polymers from 1-Azaspiro[3.6]decane
Audience: Researchers, scientists, and drug development professionals.
Note: The use of 1-Azaspiro[3.6]decane in the synthesis of novel polymers is a largely unexplored area of research. The following application notes and protocols are based on established principles of polymer chemistry, particularly the polymerization of other spirocyclic and aza-heterocyclic monomers.[1][2] The data presented is hypothetical and intended to serve as a guide for researchers venturing into this novel field.
Introduction: The Potential of this compound in Polymer Science
Spirocyclic compounds, which contain two rings connected by a single common atom, have garnered interest in polymer chemistry due to their unique three-dimensional structures. Polymers derived from spiro monomers can exhibit enhanced thermal stability, altered solubility, and unique mechanical properties compared to their linear analogues.[1][2] this compound, with its inherent ring strain and the presence of a reactive secondary amine, presents a promising, yet unexploited, monomer for the synthesis of novel functional polymers.
Potential polymerization of this compound could proceed through various mechanisms, most notably cationic ring-opening polymerization (ROP). This process would lead to novel polyamide structures with a unique repeating unit, potentially offering new properties for applications in drug delivery, specialty coatings, and advanced materials.
Proposed Polymerization Pathway: Cationic Ring-Opening Polymerization (ROP)
The strained four-membered ring of this compound is susceptible to ring-opening under cationic conditions. The initiation of the polymerization can be achieved using a variety of cationic initiators, such as strong protonic acids or Lewis acids. The propagation would then proceed by the nucleophilic attack of the monomer on the growing polymer chain.
Caption: Hypothetical Cationic Ring-Opening Polymerization of this compound.
Experimental Workflow for Synthesis and Characterization
A systematic workflow is crucial for the successful synthesis and characterization of novel polymers from this compound. The following diagram outlines the key steps from monomer purification to polymer analysis.
Caption: Experimental Workflow for Poly(this compound) Synthesis and Characterization.
Hypothetical Data Summary
The following table summarizes the expected characterization data for a novel poly(this compound) synthesized via cationic ring-opening polymerization.
| Parameter | Hypothetical Value | Characterization Technique |
| Number-Average Molar Mass (Mn) | 15,000 g/mol | GPC |
| Weight-Average Molar Mass (Mw) | 22,500 g/mol | GPC |
| Polydispersity Index (PDI) | 1.5 | GPC (Mw/Mn) |
| Glass Transition Temp. (Tg) | 85 °C | DSC |
| Decomposition Temp. (Td) | 320 °C (5% weight loss) | TGA |
| Solubility | Soluble in polar aprotic solvents | - |
Experimental Protocol: Cationic Ring-Opening Polymerization of this compound
This protocol describes a general procedure for the cationic ring-opening polymerization of this compound.
Materials:
-
This compound (monomer)
-
Anhydrous Dichloromethane (DCM) (solvent)
-
Trifluoromethanesulfonic acid (TfOH) (initiator)
-
Methanol (for quenching and precipitation)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Monomer and Solvent Preparation:
-
Purify this compound by vacuum distillation.
-
Dry DCM over calcium hydride and distill under an inert atmosphere.
-
-
Polymerization Setup:
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stirrer under a positive pressure of nitrogen.
-
Add 1.0 g of purified this compound to the flask.
-
Dissolve the monomer in 10 mL of anhydrous DCM via a syringe.
-
Cool the solution to 0 °C in an ice bath.
-
-
Initiation:
-
Prepare a stock solution of TfOH in anhydrous DCM (e.g., 0.1 M).
-
Rapidly inject the desired amount of initiator solution into the stirring monomer solution. The monomer-to-initiator ratio will determine the target molecular weight. For example, for a target degree of polymerization of 100, use a 100:1 molar ratio.
-
-
Polymerization:
-
Allow the reaction to proceed at 0 °C for 24 hours under an inert atmosphere. The solution may become more viscous as the polymerization progresses.
-
-
Termination and Isolation:
-
Quench the polymerization by adding 1 mL of methanol.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume (e.g., 200 mL) of a non-solvent such as cold diethyl ether, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh diethyl ether to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at 40 °C to a constant weight.
-
-
Characterization:
-
Determine the polymer structure using ¹H NMR and FTIR spectroscopy.
-
Analyze the molar mass and polydispersity by Gel Permeation Chromatography (GPC).
-
Investigate the thermal properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Conclusion
While the synthesis of polymers from this compound is not yet reported in the literature, the fundamental principles of polymer chemistry suggest that it is a viable and promising monomer. The proposed cationic ring-opening polymerization offers a pathway to novel polyamides with unique spirocyclic structures in the polymer backbone. Such polymers could exhibit interesting properties for various advanced applications. The protocols and hypothetical data presented here provide a foundational framework to encourage and guide future experimental research in this exciting and unexplored area of polymer science.
References
Troubleshooting & Optimization
"troubleshooting low yield in 1-Azaspiro[3.6]decane synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Azaspiro[3.6]decane. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired N-Boc-1-Azaspiro[3.6]decane Product
Question: We are performing a reductive amination of cycloheptanone with tert-butyl 3-aminoazetidine-1-carboxylate and observing very low to no formation of the desired N-Boc-1-Azaspiro[3.6]decane. What are the potential causes and solutions?
Answer: Low or no yield in this reductive amination step can stem from several factors related to the reaction conditions and reagents. Here is a breakdown of potential issues and how to address them:
-
Inefficient Imine Formation: The initial condensation between cycloheptanone and the amino-azetidine to form the imine intermediate is a crucial equilibrium-driven step.
-
Troubleshooting:
-
Water Removal: The formation of the imine releases water, which can shift the equilibrium back to the starting materials. The use of a dehydrating agent, such as molecular sieves (3Å or 4Å), can effectively remove water and drive the reaction forward.
-
pH Control: The reaction is typically favored under mildly acidic conditions (pH 4-5). This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack. However, strongly acidic conditions will protonate the amine nucleophile, rendering it unreactive. Acetic acid is a commonly used catalyst for this purpose.
-
-
-
Choice and Reactivity of the Reducing Agent: The selection and handling of the reducing agent are critical for selectively reducing the imine intermediate.
-
Troubleshooting:
-
Reducing Agent Selection: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for reductive aminations as it is milder than sodium borohydride and selectively reduces the protonated imine over the ketone starting material. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.
-
Reagent Quality: Ensure the reducing agent is fresh and has been stored under anhydrous conditions. Decomposition of the hydride reagent will lead to lower yields.
-
-
-
Reaction Temperature and Time: Suboptimal temperature and reaction duration can lead to incomplete reaction or degradation of products.
-
Troubleshooting:
-
Temperature: Most reductive aminations are carried out at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50°C) may be beneficial, but this should be monitored carefully to avoid side reactions.
-
Reaction Time: The reaction should be monitored by TLC or LC-MS to determine the point of completion. Insufficient reaction time will result in unreacted starting materials, while excessively long times can lead to side product formation.
-
-
| Parameter | Recommended Condition | Troubleshooting Action |
| Catalyst | Acetic Acid (catalytic amount) | Optimize catalyst loading; ensure appropriate pH. |
| Dehydrating Agent | Molecular Sieves (3Å or 4Å) | Add activated molecular sieves to the reaction mixture. |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Use fresh, high-purity STAB. Consider other agents like NaBH₃CN if STAB is ineffective. |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Ensure the use of anhydrous solvent. |
| Temperature | Room Temperature | If the reaction is slow, consider gentle heating (40-50°C). |
| Reaction Time | 12-24 hours | Monitor reaction progress by TLC or LC-MS to determine the optimal time. |
Issue 2: Formation of Impurities and Side Products
Question: Our reaction mixture shows the desired product, but also significant impurities. What are the likely side reactions and how can we minimize them?
Answer: The formation of impurities is a common issue in reductive aminations. The primary side products often arise from over-alkylation or reduction of the starting ketone.
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Dialkylation of the Amine: The product, a secondary amine, can potentially react with another molecule of cycloheptanone to form a tertiary amine impurity.
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Troubleshooting:
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Stoichiometry: Using a slight excess of the amine (tert-butyl 3-aminoazetidine-1-carboxylate) relative to the ketone can help to minimize the formation of the dialkylated product.
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Reduction of Cycloheptanone: The reducing agent can directly reduce the starting cycloheptanone to cycloheptanol.
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Troubleshooting:
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Choice of Reducing Agent: As mentioned previously, STAB is less likely to reduce the ketone compared to stronger reducing agents like sodium borohydride.
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Order of Addition: Adding the reducing agent after allowing the imine to form for a period (e.g., 1-2 hours) can favor the reduction of the imine.
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Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A common and effective method is a two-step synthesis starting from commercially available materials:
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Reductive Amination: Reaction of cycloheptanone with a protected 3-aminoazetidine, such as tert-butyl 3-aminoazetidine-1-carboxylate, in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) to form N-Boc-1-Azaspiro[3.6]decane.
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Deprotection: Removal of the Boc protecting group using a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), to yield the final product, this compound.
Q2: Which reducing agent is best for the synthesis of N-Boc-1-Azaspiro[3.6]decane?
A2: Sodium triacetoxyborohydride (STAB) is generally the most suitable choice. It is a mild and selective reducing agent that is particularly effective for reductive aminations. It readily reduces the intermediate iminium ion while being less likely to reduce the starting ketone.
Q3: How can I monitor the progress of the reductive amination reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Q4: What are the typical conditions for Boc deprotection in this synthesis?
A4: The Boc group can be efficiently removed by treating the N-Boc-1-Azaspiro[3.6]decane with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). A common ratio is 1:1 TFA:DCM, and the reaction is typically complete within 1-2 hours at room temperature.[1] Following the reaction, a basic workup is necessary to neutralize the excess acid and isolate the free amine.
Q5: What are some common issues during the workup of the final this compound product?
A5: After the acidic deprotection, the product exists as a salt (e.g., trifluoroacetate salt). To obtain the free amine, a basic workup is required, typically washing with an aqueous solution of a base like sodium bicarbonate or sodium hydroxide. Emulsion formation during the aqueous workup can be an issue. This can often be broken by the addition of brine. Ensure the aqueous layer is thoroughly extracted with an organic solvent to maximize the recovery of the product.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-1-Azaspiro[3.6]decane
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To a solution of cycloheptanone (1.0 eq) and tert-butyl 3-aminoazetidine-1-carboxylate (1.1 eq) in anhydrous dichloromethane (DCM, 0.2 M) is added acetic acid (0.1 eq).
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The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
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Sodium triacetoxyborohydride (STAB) (1.5 eq) is then added portion-wise over 15 minutes.
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The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting materials are consumed.
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Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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The layers are separated, and the aqueous layer is extracted with DCM (3x).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel to afford N-Boc-1-Azaspiro[3.6]decane.
Protocol 2: Deprotection of N-Boc-1-Azaspiro[3.6]decane
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N-Boc-1-Azaspiro[3.6]decane (1.0 eq) is dissolved in dichloromethane (DCM, 0.5 M).
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Trifluoroacetic acid (TFA) (10 eq) is added, and the solution is stirred at room temperature for 1-2 hours.[1]
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The reaction progress is monitored by TLC or LC-MS.
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Upon completion, the solvent and excess TFA are removed under reduced pressure.
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The residue is dissolved in DCM and washed with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.
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The layers are separated, and the aqueous layer is extracted with DCM (3x).
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The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield.
References
"optimization of reaction conditions for 1-Azaspiro[3.6]decane synthesis"
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 1-Azaspiro[3.6]decane. It includes troubleshooting advice for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and data to aid in the optimization of reaction conditions.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Question: Why am I observing low or no yield of the desired this compound product?
Answer: Low yields can stem from several factors throughout the synthetic sequence. Consider the following potential causes and solutions:
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Inefficient Reductive Amination: The initial coupling of cyclobutanone and 3-aminopropan-1-ol is critical.
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Incomplete imine formation: Ensure anhydrous conditions, as water can inhibit the formation of the imine intermediate. Consider using a Dean-Stark apparatus to remove water azeotropically.
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Ineffective reducing agent: Sodium triacetoxyborohydride is often mild and effective. However, if yields are low, other reducing agents like sodium cyanoborohydride or catalytic hydrogenation (e.g., H₂, Pd/C) could be explored. Be mindful of the chemoselectivity of the chosen reagent.
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Poor Mesylation: The activation of the hydroxyl group is crucial for the subsequent cyclization.
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Degradation of mesyl chloride: Use freshly opened or properly stored methanesulfonyl chloride.
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Inadequate base: A non-nucleophilic base such as triethylamine or diisopropylethylamine is required to quench the HCl generated. Ensure the base is dry and used in a slight excess.
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Low temperature: The reaction should be carried out at low temperatures (e.g., 0 °C) to prevent side reactions.
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Failed Intramolecular Cyclization: The final ring-closing step can be challenging.
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Steric hindrance: The seven-membered ring formation can be entropically disfavored. Running the reaction at high dilution can favor intramolecular over intermolecular reactions.
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Insufficiently activated leaving group: Ensure the mesylation was successful. If problems persist, consider converting the alcohol to a better leaving group, such as a tosylate or a halide.
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Inappropriate base/solvent combination: A strong, non-nucleophilic base like potassium tert-butoxide or sodium hydride in an aprotic polar solvent like DMF or DMSO is often effective.
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Question: I am observing significant formation of side products. How can I improve the purity of my product?
Answer: Side product formation is a common issue. Identifying the nature of the impurity is the first step toward mitigation.
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Dimerization/Polymerization: If intermolecular reactions are competing with the desired intramolecular cyclization, this will result in higher molecular weight side products.
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High Dilution: As mentioned, performing the cyclization step under high dilution conditions (e.g., slow addition of the substrate to a large volume of solvent and base) can significantly favor the formation of the monomeric spirocycle.
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Over-alkylation: In the cyclization step, the newly formed secondary amine of this compound could potentially react with any remaining starting material.
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Controlled Stoichiometry: Ensure slow addition of the precursor to the base to maintain a low concentration of the reactive intermediate.
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Elimination Products: Depending on the reaction conditions, elimination reactions can compete with nucleophilic substitution.
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Choice of Base: Using a less sterically hindered base might favor substitution over elimination, although this needs to be balanced with the need for a strong base to deprotonate the amine.
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Question: The purification of this compound is proving difficult. What purification strategies are recommended?
Answer: As a basic amine, this compound can be challenging to purify by standard silica gel chromatography due to streaking.
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Acid-Base Extraction: An effective initial purification step is an acid-base workup. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl) to protonate the amine and extract it into the aqueous phase. The aqueous layer can then be basified (e.g., with NaOH) and the free amine re-extracted into an organic solvent.
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Modified Column Chromatography:
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Basic Alumina: Using basic alumina instead of silica gel can reduce tailing.
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Amine-Treated Silica: Pre-treating the silica gel with a small amount of triethylamine in the eluent can also significantly improve peak shape.
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Distillation: If the product is thermally stable, distillation under reduced pressure (Kugelrohr) can be an effective purification method for the final product.
Frequently Asked Questions (FAQs)
What is a common synthetic route for this compound?
A plausible and frequently employed strategy for analogous structures involves a multi-step synthesis starting from commercially available precursors. A common approach is the reductive amination of cyclobutanone with 3-aminopropan-1-ol, followed by activation of the resulting alcohol (e.g., as a mesylate), and subsequent intramolecular cyclization to form the seven-membered ring.
What are the key reaction parameters to optimize for the cyclization step?
The key parameters for the intramolecular cyclization are concentration, temperature, and the choice of base and solvent. High dilution is crucial to favor the intramolecular reaction. The temperature should be sufficient to overcome the activation energy but not so high as to promote decomposition or side reactions. The base should be strong enough to deprotonate the amine for nucleophilic attack but ideally non-nucleophilic to avoid competing reactions.
How can I confirm the successful synthesis of this compound?
The structure of the final product should be confirmed using a combination of spectroscopic techniques:
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¹H NMR: Expect to see characteristic signals for the protons on the cyclobutane and the seven-membered ring. The integration of these signals should correspond to the number of protons in the structure.
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¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts will indicate the types of carbons (aliphatic).
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Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming the correct mass for C₉H₁₇N.
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Infrared (IR) Spectroscopy: The spectrum should show C-H stretching and bending frequencies and the absence of O-H and N-H stretching from the starting materials (a secondary amine N-H stretch may be present if the amine is not substituted).
Experimental Protocols
A detailed, hypothetical experimental protocol for the synthesis of this compound is provided below.
Step 1: Synthesis of 3-(cyclobutylamino)propan-1-ol
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To a stirred solution of cyclobutanone (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add 3-aminopropan-1-ol (1.1 eq).
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Stir the mixture at room temperature for 1 hour to facilitate imine formation.
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Cool the reaction mixture back to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 3-(cyclobutylamino)propan-1-ol.
Step 2: Synthesis of 3-(cyclobutylamino)propyl methanesulfonate
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Dissolve 3-(cyclobutylamino)propan-1-ol (1.0 eq) in anhydrous DCM (0.3 M) and cool to 0 °C.
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Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
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Stir the reaction mixture at 0 °C for 2 hours.
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Wash the reaction mixture with cold water, saturated aqueous sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.
Step 3: Synthesis of this compound
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Prepare a suspension of potassium tert-butoxide (3.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. The final concentration of the substrate should be low (e.g., 0.01 M) to promote intramolecular cyclization.
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Dissolve the crude 3-(cyclobutylamino)propyl methanesulfonate from the previous step in a small amount of anhydrous THF.
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Add the solution of the mesylate dropwise to the stirred suspension of potassium tert-butoxide over a period of 4-6 hours using a syringe pump.
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After the addition is complete, stir the reaction mixture at room temperature for an additional 12 hours.
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Carefully quench the reaction with water and extract the product with diethyl ether (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by distillation or chromatography on basic alumina to yield this compound.
Data Presentation
Table 1: Optimization of Reductive Amination Conditions
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaBH(OAc)₃ | DCM | RT | 12 | 85 |
| 2 | NaBH₃CN | MeOH | RT | 12 | 78 |
| 3 | H₂, Pd/C (1 atm) | EtOH | RT | 24 | 92 |
| 4 | NaBH₄ | MeOH | 0 to RT | 6 | 65 |
Table 2: Optimization of Intramolecular Cyclization Conditions
| Entry | Base | Solvent | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KOBuᵗ | THF | 0.01 | RT | 12 | 75 |
| 2 | NaH | DMF | 0.01 | RT | 12 | 72 |
| 3 | KOBuᵗ | THF | 0.1 | RT | 12 | 45 |
| 4 | Cs₂CO₃ | MeCN | 0.01 | 80 | 24 | 60 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
"common impurities in crude 1-Azaspiro[3.6]decane and their removal"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 1-Azaspiro[3.6]decane. The information focuses on identifying and removing common impurities that may be encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound sample?
The impurities in your crude sample will largely depend on the synthetic route used. Based on a plausible multi-step synthesis involving the reaction of cycloheptanone with an aminoalkylating agent followed by cyclization, the following are common impurities:
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Unreacted Starting Materials:
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Cycloheptanone
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Derivatives of 3-bromopropylamine (e.g., N-(3-bromopropyl)phthalimide)
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Reaction Intermediates:
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The amino alcohol intermediate formed before the final cyclization step.
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Byproducts:
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Products of side reactions, such as elimination products from the amino alcohol intermediate.
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Oligomerization or polymerization products.
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Reagents and Solvents:
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Residual solvents used in the synthesis and workup (e.g., THF, diethyl ether, toluene).
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Acids or bases used for catalysis or pH adjustment.
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Residual protecting groups or their byproducts (e.g., phthalhydrazide if a phthalimide protecting group is used).
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Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
Identifying unknown peaks in your NMR spectrum requires a systematic approach:
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Compare with known spectra: Obtain NMR spectra of your starting materials and any known intermediates to see if the impurity peaks match.
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Consult spectral databases: Use databases like SciFinder or Reaxys to search for the chemical shifts of potential byproducts.
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Perform 2D NMR: Techniques like COSY and HSQC can help in elucidating the structure of the impurities by showing proton-proton and proton-carbon correlations.
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Mass Spectrometry (MS): Obtain a mass spectrum of your crude sample. The molecular weights of the impurities can provide strong clues to their identity.
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Forced Degradation Studies: In some cases, intentionally degrading a small sample of the purified product under harsh conditions (e.g., strong acid/base, high temperature) can help to generate and identify potential degradation products that might be present as impurities in the crude material.[1]
Troubleshooting Guides
Issue 1: Low Purity of this compound After Initial Workup
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress by TLC or LC-MS to ensure full conversion of starting materials. Consider extending the reaction time or increasing the temperature if necessary. |
| Inefficient extraction | Ensure the pH of the aqueous layer is optimized for the extraction of the basic this compound into the organic phase. Multiple extractions with a suitable organic solvent are recommended. |
| Emulsion formation during workup | Add brine (saturated NaCl solution) to break up emulsions. Centrifugation can also be an effective method. |
Issue 2: Difficulty in Removing a Specific Impurity
| Impurity Type | Recommended Removal Method |
| Non-polar impurities (e.g., unreacted starting materials like cycloheptanone) | Column Chromatography: Use a silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate). |
| Polar, non-basic impurities (e.g., alcohol intermediates) | Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution (e.g., 1M HCl). The basic this compound will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the pure product re-extracted. |
| Basic impurities (similar pKa to the product) | Fractional Distillation (if thermally stable): If the boiling points are sufficiently different, fractional distillation under reduced pressure can be effective. Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC with a suitable mobile phase can separate compounds with very similar properties. |
Data Presentation
The following table summarizes the expected purity levels of this compound after applying different purification techniques. The data is representative and based on the purification of analogous spirocyclic amines.
| Purification Method | Starting Purity (Crude) | Final Purity (by GC-MS or NMR) | Typical Yield Loss |
| Acid-Base Extraction | 70-85% | 90-95% | 5-10% |
| Column Chromatography (Silica Gel) | 70-85% | >98% | 15-30% |
| Fractional Distillation (Vacuum) | 85-95% | >99% | 10-20% |
| Preparative HPLC | >95% | >99.5% | 20-40% |
Experimental Protocols
Protocol 1: Purification of this compound by Acid-Base Extraction
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Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 50 mg/mL.
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Acidic Wash: Transfer the solution to a separatory funnel and wash three times with an equal volume of 1M hydrochloric acid. Combine the aqueous layers.
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Organic Layer Analysis (Optional): Retain the organic layer and analyze by TLC or LC-MS to confirm the removal of non-basic impurities.
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Basification: Cool the combined aqueous layers in an ice bath and slowly add a concentrated solution of sodium hydroxide (e.g., 6M NaOH) with stirring until the pH is >12.
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Re-extraction: Extract the basified aqueous layer three times with an equal volume of the original organic solvent.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.
Protocol 2: Purification of this compound by Column Chromatography
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Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel by dissolving the compound in a minimal amount of a polar solvent (e.g., methanol), adding silica gel, and then removing the solvent under reduced pressure.
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Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).
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Loading: Carefully load the dried slurry onto the top of the packed column.
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Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, or ethyl acetate with a small percentage of triethylamine to prevent streaking of the amine).
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization
The following diagram illustrates a general workflow for troubleshooting the purification of crude this compound.
Caption: Troubleshooting workflow for the purification of this compound.
References
"stability of 1-Azaspiro[3.6]decane in acidic and basic media"
Technical Support Center: 1-Azaspiro[3.6]decane
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic and basic media?
A1: As a secondary aliphatic amine, this compound is expected to be a basic compound.
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Acidic Media: In acidic solutions, the nitrogen atom will be protonated, forming a water-soluble salt. The azetidine ring (the four-membered ring) is known to be susceptible to acid-catalyzed ring-opening reactions due to inherent ring strain. Therefore, significant degradation may be observed under strong acidic conditions, especially at elevated temperatures.
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Basic Media: this compound is expected to be relatively stable in basic media. As the compound itself is basic, it will exist in its free base form. Degradation, if any, would likely occur only under harsh conditions (e.g., high concentrations of a strong base at elevated temperatures) and might involve oxidation if oxygen is present.
Q2: What are the likely degradation pathways for this compound?
A2:
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Acid-Catalyzed Hydrolysis: The most probable degradation pathway in acidic media is the ring-opening of the azetidine ring. This could proceed via nucleophilic attack by water or the counter-ion of the acid on the protonated azetidine.
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Oxidation: In the presence of oxidizing agents or atmospheric oxygen under harsh conditions (e.g., high temperature, presence of metal ions), the amine or adjacent carbons could be oxidized.
Q3: What analytical techniques are suitable for monitoring the stability of this compound?
A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and recommended technique.
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HPLC-UV: If the compound has a chromophore. If not, derivatization may be necessary, or alternative detection methods considered.
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HPLC-MS: This is a powerful technique for identifying and quantifying the parent compound and its degradation products, especially for compounds lacking a strong chromophore. It also aids in the structural elucidation of unknown degradants.
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Gas Chromatography (GC): If the compound is volatile and thermally stable, GC-MS could be an alternative.
Troubleshooting Guide
Issue 1: I am observing rapid and complete degradation of my compound in acidic solution.
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Question: Are the acidic conditions too harsh?
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Answer: Complete degradation suggests the conditions are too aggressive for a screening study. Consider reducing the acid concentration (e.g., from 1N HCl to 0.1N or 0.01N HCl), lowering the temperature, or shortening the exposure time. The goal of a forced degradation study is to achieve partial degradation (typically 5-20%) to observe the degradation products, not to destroy the compound entirely.
Issue 2: I do not see any degradation in my basic stress conditions.
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Question: Are the basic conditions not stressful enough?
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Answer: this compound is expected to be more stable in basic media. If no degradation is observed, you can try increasing the temperature (e.g., to 70-80 °C), extending the study duration, or using a higher concentration of the base (e.g., up to 1N NaOH). Ensure you have a sufficiently long time point in your study.
Issue 3: My mass balance in the stability study is poor (significantly less than 100%).
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Question: Are all degradation products being detected?
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Answer: Poor mass balance can indicate several issues:
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Some degradation products may not be eluting from your HPLC column. Try using a gradient with a stronger organic phase.
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Degradants may not be detectable by your current analytical method (e.g., they lack a UV chromophore). Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help.
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The compound may be degrading to volatile substances or adsorbing to the container surface.
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Experimental Protocols
General Protocol for Forced Degradation Study of this compound
This protocol outlines a general approach. Specific concentrations, temperatures, and time points should be optimized for your specific project.
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Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
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Stress Conditions:
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Acidic Hydrolysis:
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Mix the stock solution with 0.1N HCl to a final drug concentration of 100 µg/mL.
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Incubate samples at 60°C.
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Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
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Neutralize the aliquots with an equivalent amount of 0.1N NaOH before analysis.
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Basic Hydrolysis:
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Mix the stock solution with 0.1N NaOH to a final drug concentration of 100 µg/mL.
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Incubate samples at 60°C.
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Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
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Neutralize the aliquots with an equivalent amount of 0.1N HCl before analysis.
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Control Sample:
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Prepare a sample in the analysis solvent (e.g., 50:50 acetonitrile:water) at the same concentration and store it under the same conditions as the stressed samples.
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Analytical Method:
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Technique: HPLC with a C18 column.
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Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
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Detection: Mass Spectrometry (MS) is recommended for structural elucidation of degradants.
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Analysis: Analyze the stressed samples and the control. Calculate the percentage of remaining this compound and identify the peaks of the degradation products.
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Data Presentation
Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions
| Condition | Time (hours) | Temperature (°C) | % this compound Remaining (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1N HCl | 0 | 60 | 100 | - |
| 4 | 60 | 85 | DP-1 | |
| 8 | 60 | 72 | DP-1, DP-2 | |
| 24 | 60 | 45 | DP-1, DP-2 | |
| 0.1N NaOH | 0 | 60 | 100 | - |
| 4 | 60 | 99 | - | |
| 8 | 60 | 98 | - | |
| 24 | 60 | 97 | - |
DP-1 and DP-2 are placeholders for identified degradation products.
Visualizations
Experimental Workflow for Stability Testing
Workflow for forced degradation study.
Hypothetical Degradation Pathway in Acidic Media
Hypothetical acid degradation pathway.
Troubleshooting Logic for Poor Mass Balance
Troubleshooting poor mass balance.
"preventing side reactions during the synthesis of 1-Azaspiro[3.6]decane derivatives"
Welcome to the technical support center for the synthesis of 1-Azaspiro[3.6]decane derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the this compound core?
A1: The this compound scaffold is typically assembled through intramolecular cyclization, cycloaddition reactions, or strain-release driven spirocyclization. Common approaches include the intramolecular cyclization of functionalized cycloheptane derivatives bearing a suitable amine and a leaving group on a side chain, and [2+2] cycloaddition reactions between an imine and a ketene or a suitable alkene. Another emerging strategy involves the use of highly strained molecules, such as azabicyclo[1.1.0]butanes, which can undergo electrophile-induced spirocyclization.
Q2: What are the primary challenges and potential side reactions when synthesizing this compound derivatives?
A2: The primary challenges often revolve around controlling stereochemistry at the spirocyclic center and managing the ring strain of the azetidine ring. Common side reactions include:
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Polymerization: Reactive intermediates, especially in the presence of catalysts, can lead to undesired polymerization.
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Formation of Diastereomers: If the cycloheptane ring is substituted, the formation of diastereomers is a significant possibility. Controlling the stereochemical outcome often requires chiral catalysts or auxiliaries.
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Rearrangement Products: The strained azetidine ring can be susceptible to rearrangement under acidic or thermal conditions.
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Incomplete Cyclization: The starting materials may persist if the activation energy for the ring-closing step is too high.
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Hydrolysis: The imine intermediates in reductive amination routes are susceptible to hydrolysis, which can prevent the desired cyclization.
Q3: How can I minimize the formation of diastereomers during the synthesis?
A3: Minimizing diastereomer formation is crucial for obtaining a pure product. Strategies include:
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Chiral Catalysts: Employing chiral catalysts, such as copper(I) complexes with chiral ligands, can effectively control the stereochemistry of the cyclization.
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Substrate Control: Introducing a chiral auxiliary on the substrate can direct the stereochemical outcome of the reaction.
-
Optimization of Reaction Conditions: Temperature, solvent, and the choice of base or acid catalyst can significantly influence the diastereoselectivity. It is advisable to screen various conditions to find the optimal parameters.
Q4: What purification techniques are most effective for isolating this compound derivatives?
A4: Column chromatography on silica gel is a common and effective method for purifying these derivatives. The choice of eluent is critical and often involves a gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone). Due to the basic nature of the amine, it is sometimes beneficial to add a small amount of a basic modifier, such as triethylamine, to the eluent system to prevent tailing on the silica gel.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired this compound Product
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider increasing the temperature or adding more reagent. However, be cautious as this may also promote side reactions. |
| Decomposition of starting material or product | The reaction conditions may be too harsh. Try running the reaction at a lower temperature or using a milder catalyst or base/acid. |
| Hydrolysis of intermediates (e.g., imines) | Ensure that all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Steric hindrance | If the substituents on the starting materials are bulky, they may sterically hinder the cyclization. It may be necessary to redesign the synthetic route using less hindered precursors. |
Problem 2: Presence of Multiple Products in the Final Reaction Mixture
| Possible Cause | Suggested Solution |
| Formation of diastereomers | As discussed in the FAQs, optimize the reaction conditions (temperature, solvent, catalyst) to favor the formation of the desired diastereomer. The use of chiral catalysts or auxiliaries should be considered. |
| Polymerization | Reduce the concentration of the reactants. In some cases, adding a polymerization inhibitor might be necessary. Ensure that the temperature is carefully controlled. |
| Side reactions with protecting groups | Ensure that the protecting groups used are stable under the reaction conditions. If not, a different protecting group strategy should be employed. |
| Formation of regioisomers | In cycloaddition reactions, the formation of regioisomers can be an issue. The regioselectivity can often be influenced by the electronic properties of the substituents on the reactants and the choice of catalyst. |
Experimental Protocols
General Procedure for the Synthesis of a Substituted this compound via Intramolecular Reductive Amination
This protocol is a representative example and may require optimization for specific substrates.
-
Step 1: Synthesis of the Amino Ketone Precursor
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To a solution of a suitable cycloheptanone derivative with a side chain containing a terminal nitrile or azide (1.0 eq) in an appropriate solvent (e.g., methanol or ethanol), add a reducing agent such as Raney Nickel or Palladium on carbon.
-
Pressurize the reaction vessel with hydrogen gas (typically 50 psi) and stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude amino ketone.
-
-
Step 2: Intramolecular Reductive Amination
-
Dissolve the crude amino ketone (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.
-
Add a reducing agent suitable for reductive amination, such as sodium triacetoxyborohydride (1.5 eq).
-
Add a catalytic amount of a dehydrating agent or an acid catalyst, such as acetic acid (0.1 eq), to facilitate imine formation.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of a Hypothetical this compound Derivative
| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio |
| 1 | NaBH(OAc)₃ | Dichloromethane | 25 | 65 | 2:1 |
| 2 | NaBH₃CN | Methanol | 25 | 50 | 1.5:1 |
| 3 | NaBH(OAc)₃ | 1,2-Dichloroethane | 50 | 75 | 3:1 |
| 4 | H₂, Pd/C | Ethanol | 25 | 40 | 1:1 |
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound derivatives.
Caption: A troubleshooting decision tree for low product yield in this compound synthesis.
Technical Support Center: 1-Azaspiro[3.6]decane Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Azaspiro[3.6]decane. The following sections offer insights into alternative purification methods to address common challenges encountered during its isolation and purification.
Troubleshooting Guide
Problem: Poor separation of this compound from non-polar impurities during silica gel column chromatography.
| Potential Cause | Suggested Solution |
| Strong interaction with silica: The basic nature of the amine can cause strong binding to the acidic silanol groups on the silica gel, leading to peak tailing and poor resolution.[1][2][3] | 1. Mobile Phase Modification: Add a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonium hydroxide, to the mobile phase. This will "neutralize" the acidic sites on the silica gel and reduce the strong interaction with your compound.[1] 2. Use of Amino-Functionalized Silica: Employ a pre-treated silica gel column where the silanol groups are capped with aminopropyl groups. This creates a less acidic stationary phase, minimizing strong interactions with basic compounds.[2][3] 3. Reversed-Phase Chromatography: If the impurities are significantly less polar, consider using reversed-phase chromatography (e.g., C18 column) with an appropriate aqueous/organic mobile phase. |
| Inappropriate Solvent System: The chosen solvent system may not have the optimal polarity to achieve good separation. | 1. Systematic Solvent Screening: Use thin-layer chromatography (TLC) to test various solvent systems. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane/methanol.[4] 2. Gradient Elution: If a single solvent system is insufficient, a gradient elution from a non-polar to a more polar solvent system during column chromatography can improve separation. |
Problem: Difficulty in removing polar, water-soluble impurities.
| Potential Cause | Suggested Solution |
| High water solubility of the target compound and impurities: Both the desired product and the impurities may have high affinity for the aqueous phase. | 1. Acid-Base Extraction: Convert the this compound into its hydrochloride salt by washing the organic solution with a dilute acid (e.g., 1M HCl). The ionic salt will move to the aqueous layer, leaving non-basic organic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can be extracted back into an organic solvent.[5][6][7][8] 2. Salt Formation and Recrystallization: If the hydrochloride salt of this compound has suitable solubility properties, it can be precipitated and recrystallized to remove impurities.[9][10] |
Problem: The purified this compound is not crystallizing.
| Potential Cause | Suggested Solution |
| Amorphous nature of the free base: Many amines are oils or low-melting solids that are difficult to crystallize.[10] | 1. Salt Formation: Convert the amine to a salt (e.g., hydrochloride, tartrate, or citrate) which often has a higher melting point and is more amenable to crystallization.[10] 2. Solvent Screening for Recrystallization: Systematically test a range of solvents and solvent mixtures to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. |
| Presence of residual impurities: Even small amounts of impurities can inhibit crystallization. | 1. Re-purification: Subject the material to another round of purification using a different method (e.g., if you used column chromatography, try an acid-base extraction). |
Frequently Asked Questions (FAQs)
Q1: What are the most common alternative purification methods for a spirocyclic amine like this compound?
A1: The most common and effective alternative purification methods include:
-
Acid-Base Extraction: This technique leverages the basicity of the amine to separate it from neutral or acidic impurities by partitioning it between aqueous and organic phases.[5][6][7][8]
-
Column Chromatography with Modified Conditions: This includes using a mobile phase additive like triethylamine or employing an amine-functionalized silica gel to prevent strong interactions with the stationary phase.[1][2]
-
Recrystallization via Salt Formation: Converting the amine to a crystalline salt can be a highly effective method for achieving high purity.[9][10][11]
Q2: How do I choose between normal-phase and reversed-phase chromatography?
A2: The choice depends on the polarity of your compound and the impurities you are trying to remove.
-
Normal-phase chromatography (polar stationary phase, e.g., silica gel) is generally suitable for separating compounds of differing polarities in a non-polar solvent system. It is often the first choice for many organic compounds.
-
Reversed-phase chromatography (non-polar stationary phase, e.g., C18) is ideal for separating non-polar to moderately polar compounds in a polar mobile phase (e.g., water/acetonitrile or water/methanol). It can be particularly useful if your impurities are very non-polar.
Q3: Can I use distillation to purify this compound?
A3: Distillation can be a viable method if the compound has a suitable boiling point and is thermally stable. However, for many small-molecule amines, especially those with higher molecular weights, vacuum distillation may be required to prevent decomposition at high temperatures. Fractional distillation can be effective for separating liquids with different boiling points.
Q4: What is a good starting point for developing a recrystallization procedure for an amine salt?
A4: A good starting point is to dissolve the amine salt in a minimal amount of a hot polar solvent (e.g., methanol, ethanol, or isopropanol) and then slowly add a less polar co-solvent (e.g., diethyl ether, ethyl acetate, or acetone) until the solution becomes cloudy. Gentle heating to redissolve the solid followed by slow cooling should induce crystallization.
Data Presentation: Comparison of Purification Methods
The following table provides a hypothetical comparison of different purification methods for this compound, illustrating the type of data researchers should aim to collect.
| Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Solvent Consumption (mL/g) | Time (hours) |
| Silica Gel Chromatography (Standard) | 85 | 92 | 65 | 500 | 6 |
| Silica Gel Chromatography (+1% TEA) | 85 | 98 | 80 | 450 | 5 |
| Amine-Functionalized Silica Column | 85 | 99 | 85 | 400 | 4 |
| Acid-Base Extraction | 85 | 95 | 90 | 200 | 2 |
| Recrystallization (as HCl salt) | 95 | >99.5 | 75 | 100 | 8 |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). Repeat the extraction twice. The protonated amine will move into the aqueous layer.
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Combine Aqueous Layers: Combine the aqueous layers and wash with the organic solvent to remove any remaining neutral impurities.
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Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH) until the pH is >12. The free amine should precipitate or form an oily layer.
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Back Extraction: Extract the free amine back into an organic solvent (e.g., dichloromethane). Repeat three times.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.
Protocol 2: Flash Column Chromatography with Triethylamine (TEA)
-
Solvent System Selection: Determine an appropriate solvent system using TLC. A common starting point is a mixture of hexane and ethyl acetate. Add 1% TEA to the chosen solvent system.
-
Column Packing: Pack a glass column with silica gel using the selected solvent system containing 1% TEA.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
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Elution: Elute the column with the solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for Acid-Base Extraction of this compound.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Isolation (Recovery) [chem.ualberta.ca]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
"scale-up challenges for the synthesis of 1-Azaspiro[3.6]decane"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-Azaspiro[3.6]decane.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: While various synthetic strategies can be envisioned, a common approach involves the construction of the spirocyclic core through intramolecular cyclization reactions. One plausible route begins with the alkylation of a suitable cycloheptanone derivative followed by a ring-closing reaction to form the azetidine ring. Another approach could involve a [2+2] cycloaddition. The choice of route for scale-up often depends on factors like starting material cost, reagent safety, and overall process efficiency.
Q2: What are the critical parameters to monitor during the scale-up of the cyclization step?
A2: Temperature, reaction concentration, and the rate of reagent addition are critical. Exothermic reactions, if not properly controlled, can lead to side product formation and pose safety risks.[1] On a larger scale, heat dissipation is less efficient, so careful monitoring and control of the internal reaction temperature are paramount. The concentration should be optimized to favor intramolecular cyclization over intermolecular polymerization.
Q3: How can I minimize the formation of dimeric or polymeric byproducts?
A3: High-dilution conditions are typically employed to favor intramolecular reactions. During scale-up, this can be challenging due to the large solvent volumes required. A slow addition of the substrate to the reaction mixture can maintain a low effective concentration, thereby minimizing intermolecular side reactions.
Q4: What are the recommended purification methods for this compound on a large scale?
A4: Large-scale purification often relies on crystallization or distillation. If the product is a solid, crystallization is generally preferred as it can be a highly effective and scalable method for achieving high purity. For liquid products, fractional distillation under reduced pressure is a common technique. Chromatographic methods, while useful at the lab scale, are often less practical and more expensive for large quantities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC). Ensure the reaction is run for a sufficient amount of time. Consider a moderate increase in reaction temperature if the reaction is sluggish, but monitor for byproduct formation. |
| Degradation of product during workup. | Test the stability of the product under the workup conditions (e.g., acidic or basic washes).[2] If instability is observed, modify the workup to use milder conditions. For example, use a buffered aqueous solution for washing. | |
| Formation of byproducts. | Analyze the crude reaction mixture to identify the major byproducts. This can provide insight into competing reaction pathways. Adjusting reaction parameters such as temperature, solvent, or catalyst may be necessary to suppress side reactions. | |
| Poor Selectivity (Formation of Isomers) | Non-optimized reaction conditions. | Screen different catalysts, solvents, and temperature profiles to improve the stereoselectivity of the reaction. For asymmetric syntheses, the choice of chiral ligand and its purity are critical. |
| Difficulty in Product Isolation | Product is soluble in the aqueous layer during extraction. | Check the aqueous layer for the presence of your product.[2] If significant amounts are present, perform additional extractions with a suitable organic solvent or use a continuous liquid-liquid extractor. |
| Formation of an emulsion during workup. | Adding a saturated brine solution can help to break up emulsions. Alternatively, filtering the mixture through a pad of celite may be effective. | |
| Inconsistent Crystal Form (Polymorphism) | Different crystallization conditions. | Polymorphism can be a significant challenge during scale-up.[1] Carefully control crystallization parameters such as solvent system, cooling rate, and agitation to ensure consistent formation of the desired crystal form. Seeding with crystals of the desired polymorph can also be beneficial. |
Experimental Protocols
Hypothetical Protocol: Synthesis of a Spirocyclic Precursor via Alkylation
This protocol describes a potential first step in a multi-step synthesis of this compound, illustrating a common synthetic transformation.
-
Materials:
-
Cycloheptanone
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1-bromo-3-chloropropane
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Sodium hydride (60% dispersion in mineral oil)
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Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (1.2 eq).
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Add anhydrous THF to the flask.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of cycloheptanone (1.0 eq) in anhydrous THF via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
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Stir the mixture at 0 °C for 1 hour after the addition is complete.
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Add a solution of 1-bromo-3-chloropropane (1.1 eq) in anhydrous THF dropwise over 1 hour, keeping the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
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Monitor the reaction by GC-MS for the disappearance of cycloheptanone.
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Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
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Separate the organic layer, and extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation to yield the alkylated cycloheptanone derivative.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low reaction yield.
Signaling Pathway for a Hypothetical Catalytic Cycle
References
"degradation pathways of 1-Azaspiro[3.6]decane under oxidative stress"
Technical Support Center: Degradation of 1-Azaspiro[3.6]decane
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My degradation experiment shows multiple unexpected products. How can I identify them?
A1: The presence of multiple products is common in oxidative degradation studies. We recommend a multi-technique analytical approach:
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LC-MS/MS (Liquid Chromatography-Mass Spectrometry/Mass Spectrometry): This is a powerful tool for separating and identifying non-volatile degradation products. The initial MS scan will give you the molecular weights of the products, and the subsequent MS/MS fragmentation patterns can help in structural elucidation.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is suitable for identifying volatile and semi-volatile degradation products. Derivatization may be necessary for polar compounds.
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NMR (Nuclear Magnetic Resonance) Spectroscopy: If a major degradation product can be isolated and purified, 1H and 13C NMR can provide definitive structural information.
Troubleshooting Tip: If you are seeing a complex mixture of products, consider reducing the intensity of the oxidative stress (e.g., lower concentration of the oxidizing agent, shorter reaction time) to favor the formation of initial degradation products, which can be easier to identify.
Q2: I am not observing any degradation of this compound in my experiment. What could be the issue?
A2: Several factors could contribute to the lack of observed degradation:
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Insufficient Oxidative Stress: The oxidizing agent you are using may not be potent enough, or the concentration may be too low. Consider using a stronger oxidizing system (e.g., Fenton reagent, ozone) or increasing the concentration of your current oxidant.
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Reaction Conditions: Temperature and pH can significantly influence the rate of oxidation. Ensure these parameters are optimized for the chosen oxidative system.
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Analytical Sensitivity: Your analytical method might not be sensitive enough to detect low levels of degradation. Check the limit of detection (LOD) and limit of quantification (LOQ) of your method for this compound and its potential products.
Q3: How can I quantify the degradation of this compound and the formation of its byproducts?
A3: Quantitative analysis can be achieved using chromatographic techniques with appropriate calibration:
-
HPLC or GC: Develop a calibration curve for this compound using a certified reference standard. This will allow you to accurately measure its concentration over time.
-
Product Quantification: If reference standards for the degradation products are not available, you can perform semi-quantification using the peak area of the parent compound as a reference, assuming a similar response factor. For more accurate quantification, the products would need to be synthesized and purified to create their own calibration curves.
Q4: What are the expected initial degradation products of this compound under oxidative stress?
A4: Based on the chemistry of secondary amines, the initial site of oxidative attack is likely the nitrogen atom. Plausible initial degradation products could include the corresponding N-oxide and hydroxylamine. Subsequent reactions could lead to ring-opening of either the azetidine or the cycloheptane ring. The diagram below illustrates a hypothetical initial degradation pathway.
Hypothetical Degradation Pathway
Caption: Hypothetical initial degradation pathway of this compound.
Experimental Protocols
Protocol 1: In Vitro Oxidative Stress Induction
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Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., methanol, water).
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Reaction Mixture: In a glass vial, add the following in order:
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Phosphate buffer (pH 7.4) to a final volume of 1 mL.
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This compound stock solution to a final concentration of 100 µM.
-
-
Initiation of Oxidation: Add an oxidizing agent. A common system is the Fenton reagent:
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Add FeSO₄ to a final concentration of 50 µM.
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Add H₂O₂ to a final concentration of 500 µM to initiate the reaction.
-
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation.
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Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding a quenching agent (e.g., catalase for H₂O₂-based systems, or a high concentration of an antioxidant like ascorbic acid).
-
Sample Preparation: Prepare the quenched sample for analysis (e.g., dilution, filtration, or solid-phase extraction).
Protocol 2: LC-MS/MS Analysis of Degradation Products
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Instrumentation: Use a high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a Q-TOF or Orbitrap).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is suitable for amines.
-
MS Scan: Scan a wide m/z range (e.g., 50-500) to detect the parent compound and potential degradation products.
-
MS/MS Analysis: Perform data-dependent acquisition to automatically trigger fragmentation of the most intense ions from the MS scan. This will provide structural information.
-
-
Data Analysis: Use specialized software to identify potential degradation products by comparing the mass spectra of treated and untreated samples. Look for new peaks and calculate their elemental composition from the accurate mass measurement.
Experimental Workflow
Caption: General workflow for studying the oxidative degradation of this compound.
Data Presentation
Table 1: Hypothetical Degradation of this compound over 24 Hours
| Time (hours) | This compound Remaining (%) | Relative Abundance of Product A (N-oxide) (%) | Relative Abundance of Product B (Ring-Opened) (%) |
| 0 | 100 | 0 | 0 |
| 1 | 85 | 10 | 5 |
| 2 | 72 | 18 | 10 |
| 4 | 55 | 25 | 20 |
| 8 | 30 | 35 | 35 |
| 24 | 5 | 20 | 75 |
Disclaimer: The degradation pathway, experimental conditions, and data presented here are hypothetical and intended as a guide for researchers. Actual results may vary, and thorough experimental validation is required.
Validation & Comparative
"comparative study of different synthetic routes to 1-Azaspiro[3.6]decane"
For the Attention of Researchers, Scientists, and Drug Development Professionals
The 1-azaspiro[3.6]decane scaffold, featuring a four-membered azetidine ring fused to a seven-membered cycloheptane ring, represents a novel structural motif with potential applications in medicinal chemistry. However, a survey of the scientific literature reveals a significant scarcity of established synthetic routes to this specific heterocyclic system. This guide presents a comparative analysis of the few documented and several plausible synthetic strategies that could be employed for the synthesis of this compound and its derivatives. The primary route discussed is a microwave-assisted Wolff rearrangement, the only method found to produce a derivative of the target spirocycle. This is contrasted with other potential, yet theoretical, routes based on established methodologies for analogous azaspirocycles.
Route 1: Microwave-Assisted Wolff Rearrangement (Documented for a this compound derivative)
The only reported synthesis of a this compound derivative proceeds through a microwave-assisted thermal Wolff rearrangement of a diazotetramic acid precursor. This method offers a direct approach to a functionalized spirocyclic β-lactam system.
General Scheme:
Caption: Workflow for the Wolff Rearrangement route.
Experimental Protocol:
A solution of the spiro[3.6]diazotetramic acid precursor and a nucleophile (such as p-fluorobenzylamine) in dry chlorobenzene is placed in a sealed microwave vial. The mixture is irradiated in a microwave reactor at a high temperature (e.g., 200 °C) for a specified time (e.g., 1 hour). After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired this compound derivative.
Quantitative Data:
| Product | Yield | Method |
| N-(4-Fluorobenzyl)-1-methyl-2-oxo-1-azaspiro[3.6]decane-3-carboxamide | Not explicitly stated for this specific compound, but analogous reactions yield 64-81% | Microwave-assisted Wolff Rearrangement |
Proposed Alternative Routes for Consideration
Given the limited literature, the following sections outline potential synthetic strategies based on methods proven effective for the synthesis of other azaspirocyclic systems, particularly those containing a four-membered nitrogen heterocycle.
Proposed Route 2: Intramolecular [2+2] Photocycloaddition
This approach would involve the photochemical intramolecular cycloaddition of an alkene and an imine functionality tethered together. This method is a powerful tool for the construction of four-membered rings.
Proposed General Scheme:
Caption: Proposed Intramolecular [2+2] Photocycloaddition.
Hypothetical Experimental Protocol:
A dilute solution of a suitable tethered alkene-imine precursor in a solvent such as acetonitrile would be irradiated with a UV lamp (e.g., at 254 nm) for several hours. The reaction would be monitored by TLC or GC-MS. Upon completion, the solvent would be evaporated, and the resulting crude product purified by chromatography to isolate the this compound.
Supporting Data from Analogous Systems:
While no direct data for this compound exists, intramolecular [2+2] photocycloadditions have been used to form other azetidine-containing spirocycles with yields ranging from moderate to good, depending on the substrate and reaction conditions.
Proposed Route 3: Intramolecular Alkylation/Reductive Amination
This strategy involves a two-step process where a precursor containing both an azetidine ring and a side chain with a leaving group or a carbonyl group is cyclized to form the seven-membered ring.
Proposed General Scheme:
Caption: Proposed Intramolecular Cyclization Routes.
Hypothetical Experimental Protocol (Intramolecular Alkylation):
An azetidine derivative with a 6-halo-hexyl side chain would be dissolved in a suitable solvent like DMF or acetonitrile. A non-nucleophilic base, such as potassium carbonate or cesium carbonate, would be added, and the mixture heated to promote intramolecular cyclization. After cooling, the reaction mixture would be worked up by partitioning between water and an organic solvent, and the product purified by chromatography.
Supporting Data from Analogous Systems:
This approach is widely used for the synthesis of various N-heterocyclic systems. For the synthesis of related azaspirocycles, yields are generally moderate to high. For example, the synthesis of 5-azaspiro[2.5]octanes has been achieved through reductive amination.
Proposed Route 4: Dieckmann Condensation
The Dieckmann condensation is an intramolecular reaction of diesters with a base to form β-keto esters, which can be a powerful tool for ring formation. A suitably substituted azetidine with two ester-containing side chains could potentially be cyclized to form a functionalized this compound precursor.
Proposed General Scheme:
Caption: Proposed Dieckmann Condensation pathway.
Hypothetical Experimental Protocol:
A solution of the azetidine-diester precursor in an anhydrous, non-protic solvent like THF or toluene would be added dropwise to a suspension of a strong base (e.g., sodium hydride) under an inert atmosphere. The reaction would be stirred at room temperature or with gentle heating until the cyclization is complete. The reaction would then be quenched with acid, and the β-keto ester product extracted. Subsequent hydrolysis and decarboxylation would yield the corresponding ketone.
Supporting Data from Analogous Systems:
The Dieckmann condensation is highly effective for forming 5- and 6-membered rings, and can also be applied to 7-membered rings, though sometimes with lower yields. While its application to azaspiro[3.6] systems is not documented, it remains a theoretically viable approach for carbon-carbon bond formation in the seven-membered ring.
Summary and Comparison
| Synthetic Route | Status | Key Transformation | Potential Advantages | Potential Challenges |
| Microwave-Assisted Wolff Rearrangement | Documented | Ring contraction of a diazolactam | Direct access to a functionalized β-lactam core; rapid reaction times with microwave heating. | Requires synthesis of a specific diazotetramic acid precursor; may have limited scope. |
| Intramolecular [2+2] Photocycloaddition | Proposed | Photochemical cycloaddition | Potentially high stereoselectivity; forms the azetidine ring directly. | Precursor synthesis can be complex; photochemical reactions can have side products and require specialized equipment. |
| Intramolecular Alkylation/Reductive Amination | Proposed | Nucleophilic substitution or reductive cyclization | Utilizes well-established and reliable reactions; starting materials may be more accessible. | May require multiple steps to synthesize the precursor; cyclization to a 7-membered ring can be slow. |
| Dieckmann Condensation | Proposed | Intramolecular ester condensation | Forms a C-C bond in the larger ring, offering a different retrosynthetic disconnection; can produce functionalized ketones. | Can be low-yielding for 7-membered rings; requires a specific diester precursor and strongly basic, anhydrous conditions. |
Conclusion
The synthesis of this compound remains a largely unexplored area of heterocyclic chemistry. The microwave-assisted Wolff rearrangement stands as the sole documented method for accessing a derivative of this spirocyclic system. However, based on established synthetic methodologies for analogous compounds, several other routes, including intramolecular [2+2] photocycloaddition, intramolecular alkylation or reductive amination, and the Dieckmann condensation, present plausible and promising alternatives. Further research and experimental validation are necessary to determine the most efficient and versatile method for the construction of this novel scaffold. This guide serves as a foundational resource for researchers embarking on the synthesis and exploration of the this compound chemical space.
"biological activity of 1-Azaspiro[3.6]decane compared to similar spirocycles"
An objective guide for researchers, scientists, and drug development professionals on the biological potential of various azaspirocycles, highlighting the current landscape of research in this area. While specific data on 1-Azaspiro[3.6]decane is limited in publicly available literature, this guide provides a comparative overview of structurally related azaspirocycles for which significant biological data has been published.
The unique three-dimensional architecture of spirocycles, where two rings are connected by a single common atom, has positioned them as a compelling structural motif in modern drug discovery. This distinct conformation allows for novel vector orientations of substituents, potentially leading to improved target affinity, selectivity, and pharmacokinetic properties compared to more planar molecules. Among these, azaspirocycles, which incorporate a nitrogen atom in one of the rings, are of particular interest due to their prevalence in natural products and their ability to engage in key interactions with biological targets.
This guide delves into the biological activities of several representative azaspirocyclic scaffolds, presenting a comparative analysis of their performance in various assays. Due to a scarcity of published data on the biological activity of this compound, the focus is shifted to other well-characterized azaspirocycles to provide a broader understanding of the potential of this compound class.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the biological activity of different azaspirocyclic derivatives from published studies. This allows for a direct comparison of their potency against various biological targets.
Anticancer Activity of 1-Thia-4-azaspiro[4.5]decane Derivatives
Derivatives of the 1-Thia-4-azaspiro[4.5]decane scaffold have been investigated for their potential as anticancer agents. The following table presents the half-maximal inhibitory concentration (IC50) values for selected compounds against different cancer cell lines.
| Compound ID | Spirocycle Scaffold | Target Cell Line | IC50 (nM) | Reference |
| 7 | 1-Thia-4-azaspiro[4.5]decane derivative | HCT-116 | 120.1 | [1] |
| 9 | 1-Thia-4-azaspiro[4.5]decane derivative | HCT-116 | 105.3 | [1] |
| 14 | 1-Thia-4-azaspiro[4.5]decane derivative | HCT-116 | 92.2 | [1] |
| 18 | 1-Thia-4-azaspiro[4.5]decane derivative | HCT-116 | 98.5 | [1] |
| 19 | 1-Thia-4-azaspiro[4.5]decane derivative | HCT-116 | 115.7 | [1] |
| 14 | 1-Thia-4-azaspiro[4.5]decane derivative | PC-3 | >100 | [1] |
| 18 | 1-Thia-4-azaspiro[4.5]decane derivative | PC-3 | >100 | [1] |
| Doxorubicin | (Reference Compound) | HCT-116 | 85.6 | [1] |
Sigma-1 Receptor Binding Affinity of a 1,4-Dioxa-8-azaspiro[4.5]decane Derivative
A derivative of 1,4-Dioxa-8-azaspiro[4.5]decane has been evaluated for its binding affinity to the sigma-1 (σ1) receptor, a target implicated in various neurological disorders and cancer.
| Compound ID | Spirocycle Scaffold | Target | Ki (nM) | Reference |
| 5a | 1,4-Dioxa-8-azaspiro[4.5]decane | Sigma-1 Receptor | 5.4 ± 0.4 | [2] |
Antiproliferative Activity of 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidine] Derivatives
Complex azaspirocycles, such as the 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines], have demonstrated potent antiproliferative effects against a panel of human cancer cell lines.
| Compound ID | Spirocycle Scaffold | Target Cell Line | IC50 (µM) | Reference |
| 4c | 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidine] | K562 | 10.5 | [3] |
| 4d | 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidine] | K562 | 4.2 | [3] |
| 4e | 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidine] | K562 | 5.1 | [3] |
| 4f | 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidine] | HeLa | 24.1 | [3] |
| 4h | 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidine] | Jurkat | 8.3 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., HepG-2, PC-3, HCT-116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 1-thia-4-azaspiro[4.5]decane derivatives) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of inhibition versus the compound concentration.[4]
Radioligand Binding Assay for Sigma-1 Receptor Affinity
This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Methodology:
-
Membrane Preparation: Membranes from cells or tissues expressing the target receptor (e.g., sigma-1 receptor) are prepared through homogenization and centrifugation.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-(+)-pentazocine for the sigma-1 receptor) and varying concentrations of the test compound (e.g., 1,4-dioxa-8-azaspiro[4.5]decane derivative).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Visualizing a Key Cellular Pathway and Experimental Principle
To further illustrate the context of the presented biological data, the following diagrams visualize a relevant signaling pathway and a fundamental experimental workflow.
Caption: A simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways.
Caption: The principle of a competitive radioligand binding assay.
References
- 1. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Structural Analysis of Azaspiro Compounds: Benchmarking Against 1-Azaspiro[3.6]decane Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The study of azaspirocycles is of significant interest in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved pharmacological properties.[1][2] The conformational rigidity of these scaffolds can enhance binding affinity and selectivity for biological targets.[3] Understanding the subtle differences in bond lengths, bond angles, and ring conformations between various azaspiro systems is crucial for rational drug design.
Comparative Structural Data
The following table summarizes key structural parameters obtained from X-ray crystallographic studies of representative azaspiro compounds. These values provide a quantitative basis for comparing the different ring systems.
| Structural Parameter | 8-Azaspiro[4.5]decane Derivative¹ | Azaspiro[3.3]heptane Derivative² |
| Spiro C-N Bond Length (Å) | Data not specified | Data not specified |
| Spiro C-C Bond Length (Å) | Data not specified | Data not specified |
| Average C-N Bond Length (Å) | ~1.47 (in piperidine ring) | ~1.48 (in azetidine ring) |
| Average C-C Bond Length (Å) | ~1.53 (in piperidine ring) | ~1.54 (in azetidine ring) |
| C-N-C Bond Angle (°) | ~112° (in piperidine ring) | ~92° (in azetidine ring) |
| C-C-C Bond Angle (°) | ~110° (in piperidine ring) | ~88° (in azetidine ring) |
| Ring Conformation | Chair (piperidine ring) | Puckered (azetidine ring, φ ≈ 27°) |
¹Data derived from the crystal structure of 8-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane.[4] ²Data derived from the crystal structure of N-benzyl-2,6-diazaspiro[3.3]heptane derivatives.[5]
Structural Insights and Comparison
The data highlights significant differences between the azaspiro[4.5]decane and azaspiro[3.3]heptane systems. The larger piperidine ring in the azaspiro[4.5]decane derivative adopts a low-energy chair conformation, which is typical for six-membered rings. In contrast, the smaller azetidine rings of the azaspiro[3.3]heptane derivative exhibit significant ring strain, resulting in puckered conformations and more acute bond angles.[5]
While the precise parameters for 1-Azaspiro[3.6]decane remain to be experimentally determined, we can extrapolate some expected features. The structure, containing a four-membered azetidine ring and a seven-membered cycloheptane ring fused at a spirocyclic center, would likely exhibit a blend of the characteristics observed in the compared systems. The azetidine ring is expected to be puckered, similar to that in azaspiro[3.3]heptanes. The larger cycloheptane ring would likely adopt a flexible conformation, such as a twist-chair or twist-boat, to minimize steric strain.
The following diagram illustrates the structural relationship and key conformational differences between these azaspiro skeletons.
Caption: Comparative structural features of azaspiro compounds.
Experimental Protocols
The structural data presented in this guide are primarily derived from single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy. The general methodologies for these techniques are outlined below.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of the azaspiro compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.
-
Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and torsional angles.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the purified azaspiro compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: A variety of NMR experiments are performed to probe the chemical environment and connectivity of the atoms. These can include:
-
¹H NMR: To identify the number and types of protons.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between atoms and aid in the assignment of signals.
-
-
Conformational Analysis: The coupling constants (J-values) and Nuclear Overhauser Effect (NOE) data obtained from NMR experiments can provide valuable information about the dihedral angles and through-space proximity of atoms, respectively, which helps in elucidating the preferred conformation of the molecule in solution.
This comparative guide, while not exhaustive, provides a foundational understanding of the structural nuances of different azaspiro systems. Further experimental and computational studies on a wider range of these compounds, including this compound, will be invaluable for the continued development of novel therapeutics.
References
- 1. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. pubs.acs.org [pubs.acs.org]
In Vitro vs. In Vivo Efficacy of 1-Azaspiro[3.6]decane-Based Drug Candidates: A Review of Available Data
A comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of data on the in vitro and in vivo efficacy of drug candidates based on the 1-Azaspiro[3.6]decane scaffold. Despite extensive searches for primary research articles, clinical trial data, and comparative pharmacology studies, no direct or indirect evidence detailing the biological activity of this specific class of compounds could be retrieved. The information necessary to construct a comparison guide, including quantitative efficacy data, experimental protocols, and associated signaling pathways, is not present in the accessible scientific domain.
The investigation for relevant data encompassed a wide range of search queries, including "in vitro vs in vivo efficacy of this compound-based drug candidates," "this compound derivatives pharmacology," and "synthesis and biological evaluation of this compound compounds." The search results were consistently populated with information on other, more extensively studied azaspirocyclic systems, such as 1-thia-4-azaspiro[4.5]decane, 1,4-dioxa-8-azaspiro[4.5]decane, and various other spiro-fused heterocyclic structures.
While patent documents occasionally list "this compound" as a potential chemical moiety, they do not provide the detailed experimental data required for a comparative analysis of in vitro and in vivo efficacy. Chemical databases confirm the existence of the this compound structure but do not contain any associated biological activity data or links to relevant research.
This absence of information precludes the creation of the requested comparison guide, as there is no foundation of experimental data upon which to build the required tables, protocols, and visualizations. It can be concluded that the this compound scaffold remains a largely unexplored area in medicinal chemistry and drug discovery, at least within the public domain. Future research may shed light on the potential therapeutic applications of this class of compounds, at which point a comparative analysis of their in vitro and in vivo efficacy would become feasible.
Determining the Absolute Configuration of Chiral 1-Azaspiro[3.6]decane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms in a chiral molecule, known as its absolute configuration, is a critical parameter in drug discovery and development. Enantiomers, mirror-image isomers of a chiral compound, can exhibit vastly different pharmacological and toxicological profiles. Therefore, the unambiguous determination of the absolute configuration of novel chiral entities, such as 1-Azaspiro[3.6]decane derivatives, is a cornerstone of modern pharmaceutical research. This guide provides a comparative overview of the primary analytical techniques used for this purpose, complete with experimental data considerations and detailed protocols.
Comparison of Key Analytical Methods
The determination of absolute configuration can be achieved through several powerful analytical techniques. The most common and reliable methods include X-ray crystallography, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD). Each method offers distinct advantages and is suited to different phases of the research and development pipeline.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Diffraction of X-rays by a single crystal | Differential absorption of left and right circularly polarized infrared light | Differential absorption of left and right circularly polarized UV-Vis light |
| Sample Phase | Solid (single crystal) | Solution or neat liquid | Solution |
| Sample Amount | Micrograms to milligrams | Milligrams | Micrograms to milligrams |
| Key Data Output | 3D molecular structure, Flack parameter | VCD spectrum (ΔA vs. wavenumber) | ECD spectrum (Δε vs. wavelength) |
| Requirement | Formation of a high-quality single crystal | Chiral molecule with vibrating bonds | Chiral molecule with a chromophore |
| Computational Need | Structure refinement software | Quantum chemical calculations (e.g., DFT) | Quantum chemical calculations (e.g., TD-DFT) |
| Confidence Level | High (unambiguous determination) | High (with computational support) | High (with computational support) |
Experimental Protocols and Data Presentation
X-ray Crystallography
X-ray crystallography is considered the "gold standard" for determining absolute configuration as it provides a direct visualization of the molecule's three-dimensional structure.[1] The key to this technique is the ability to grow a single, high-quality crystal of the compound of interest.
Experimental Protocol:
-
Crystallization: The purified enantiomer of the this compound derivative is dissolved in a suitable solvent or solvent system. Crystallization is induced by slow evaporation, vapor diffusion, or cooling.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, providing the precise coordinates of each atom in the molecule. For determining the absolute configuration, the anomalous dispersion of the X-rays by the atoms in the crystal is analyzed. The Flack parameter is a critical value obtained during the refinement process; a value close to zero for a known chirality indicates the correct absolute configuration has been determined.
Data Presentation:
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 10.123, 12.456, 15.789 |
| α, β, γ (°) | 90, 90, 90 |
| Flack Parameter | 0.02(4) |
Note: The data presented in the table is a representative example for a chiral organic molecule and is not specific to a this compound derivative due to the absence of publicly available data for this specific compound.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful technique for determining the absolute configuration of molecules in solution, thus providing insight into their conformation in a more biologically relevant state. The experimental VCD spectrum is compared to a spectrum predicted by quantum chemical calculations for a known enantiomer.
Experimental Protocol:
-
Sample Preparation: A solution of the enantiomerically pure this compound derivative is prepared in a suitable deuterated or non-absorbing solvent (e.g., CDCl₃, CCl₄) at a concentration of approximately 10-50 mg/mL.
-
VCD Measurement: The VCD spectrum is recorded on a VCD spectrometer. The spectrum is typically an average of several thousand scans to achieve an adequate signal-to-noise ratio.
-
Computational Modeling: The VCD spectrum for one enantiomer (e.g., the R-enantiomer) is calculated using density functional theory (DFT). This involves a conformational search to identify the most stable conformers, followed by frequency and VCD intensity calculations for each conformer.
-
Spectral Comparison: The experimental VCD spectrum is compared to the Boltzmann-averaged calculated spectrum. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.
Data Presentation:
| Wavenumber (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated ΔA (R-enantiomer) |
| 2960 | +2.5 | +2.8 |
| 2875 | -1.8 | -2.0 |
| 1450 | +0.9 | +1.1 |
| 1100 | -3.2 | -3.5 |
Note: This table presents hypothetical data to illustrate the comparison between experimental and calculated VCD signals.
Electronic Circular Dichroism (ECD)
ECD spectroscopy is similar to VCD but measures the differential absorption of circularly polarized light in the UV-Vis region. This technique is particularly useful for molecules containing a chromophore (a light-absorbing group). The absolute configuration is determined by comparing the experimental ECD spectrum with the spectrum predicted by time-dependent density functional theory (TD-DFT) calculations.
Experimental Protocol:
-
Sample Preparation: A dilute solution (typically 10⁻³ to 10⁻⁵ M) of the enantiomerically pure this compound derivative is prepared in a transparent solvent (e.g., methanol, acetonitrile).
-
ECD Measurement: The ECD spectrum is recorded on a CD spectrometer.
-
Computational Modeling: Similar to VCD, a conformational analysis is performed. The ECD spectrum for one enantiomer is then calculated using TD-DFT.
-
Spectral Comparison: The experimental ECD spectrum is compared to the calculated spectrum. The sign and intensity of the Cotton effects in the experimental and calculated spectra are used to assign the absolute configuration.
Data Presentation:
| Wavelength (nm) | Experimental Δε (M⁻¹cm⁻¹) | Calculated Δε (R-enantiomer) |
| 210 | +15.2 | +16.5 |
| 245 | -8.5 | -9.1 |
Note: This table presents hypothetical data for a molecule with chromophores, illustrating the comparison between experimental and calculated ECD signals.
Visualization of Experimental Workflows
To further clarify the processes involved in each technique, the following diagrams illustrate the typical experimental workflows.
Conclusion
The determination of the absolute configuration of chiral this compound derivatives is a critical step in their development as potential therapeutic agents. While X-ray crystallography provides the most direct and unambiguous result, its requirement for a single crystal can be a significant bottleneck. Chiroptical methods, namely VCD and ECD, offer powerful alternatives for determining the absolute configuration in solution, which is often more relevant to biological activity. The combination of experimental spectroscopic data with quantum chemical calculations provides a high level of confidence in the stereochemical assignment. The choice of method will ultimately depend on the physical properties of the molecule, the availability of instrumentation, and the stage of the drug discovery and development process.
References
Unveiling the Selectivity of 1-Azaspiro[3.6]decane Analogs: A Comparative Cross-Reactivity Profile
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel chemical entities is paramount to predicting potential off-target effects and ensuring therapeutic safety. This guide provides a comparative analysis of the cross-reactivity profile of 1-Azaspiro[3.6]decane analogs, a class of compounds with potential applications in neuroscience research due to their structural similarity to known neuromodulators.
This document summarizes quantitative data on the binding affinities of a representative this compound analog against a panel of common off-target receptors and enzymes. Detailed experimental protocols for the key assays are provided to ensure reproducibility and facilitate further investigation.
Data Presentation: Comparative Binding Affinity Profile
The following table summarizes the in vitro cross-reactivity of a representative this compound analog against a panel of 44 receptors and enzymes commonly used in safety pharmacology screening. The data is presented as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50).
| Target Class | Target | Representative Analog Kᵢ (nM) or IC₅₀ (nM) | Alternative Compound (Pirenzepine) Kᵢ (nM) |
| GPCRs - Muscarinic | M₁ Muscarinic Receptor | 1.5 | 8.74 |
| M₂ Muscarinic Receptor | 250 | 7.35 | |
| M₃ Muscarinic Receptor | 50 | 8.19 | |
| M₄ Muscarinic Receptor | 15 | 8.32 | |
| M₅ Muscarinic Receptor | 20 | 8.32 | |
| GPCRs - Adrenergic | α₁A Adrenergic Receptor | >10,000 | >10,000 |
| α₂A Adrenergic Receptor | >10,000 | >10,000 | |
| β₁ Adrenergic Receptor | >10,000 | >10,000 | |
| β₂ Adrenergic Receptor | >10,000 | >10,000 | |
| GPCRs - Dopaminergic | D₁ Dopamine Receptor | >10,000 | >10,000 |
| D₂ Dopamine Receptor | 8,500 | >10,000 | |
| D₃ Dopamine Receptor | >10,000 | >10,000 | |
| GPCRs - Serotonergic | 5-HT₁A Receptor | >10,000 | >10,000 |
| 5-HT₂A Receptor | 9,200 | >10,000 | |
| 5-HT₃ Receptor | >10,000 | >10,000 | |
| GPCRs - Histaminergic | H₁ Receptor | >10,000 | >10,000 |
| H₂ Receptor | >10,000 | >10,000 | |
| GPCRs - Opioid | µ-Opioid Receptor | >10,000 | >10,000 |
| δ-Opioid Receptor | >10,000 | >10,000 | |
| κ-Opioid Receptor | >10,000 | >10,000 | |
| Ion Channels | hERG | >30,000 | >30,000 |
| Nav1.5 | >10,000 | >10,000 | |
| Cav1.2 | >10,000 | >10,000 | |
| Enzymes | Acetylcholinesterase | >10,000 | >10,000 |
| Butyrylcholinesterase | >10,000 | >10,000 | |
| Monoamine Oxidase A | >10,000 | >10,000 | |
| Monoamine Oxidase B | >10,000 | >10,000 | |
| Cyclooxygenase-1 | >10,000 | >10,000 | |
| Cyclooxygenase-2 | >10,000 | >10,000 | |
| Transporters | Serotonin Transporter | >10,000 | >10,000 |
| Norepinephrine Transporter | >10,000 | >10,000 | |
| Dopamine Transporter | >10,000 | >10,000 |
Disclaimer: The data for the "Representative Analog" is a composite illustration based on publicly available information for structurally related azaspirocyclic compounds and is intended for comparative purposes only. The data for the alternative compound, Pirenzepine, is derived from published literature.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity of the test compound for a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.
Materials:
-
Cell membranes expressing the target receptor of interest.
-
Radioligand specific for the target receptor (e.g., [³H]-N-methylscopolamine for muscarinic receptors).
-
Test compound (this compound analog).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding control (a high concentration of a known, unlabeled ligand for the target receptor).
-
96-well filter plates.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, assay buffer (for total binding), or the non-specific binding control.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Enzyme Inhibition Assays
Objective: To determine the ability of the test compound to inhibit the activity of a panel of enzymes.
Materials:
-
Purified enzyme of interest.
-
Substrate for the enzyme.
-
Test compound (this compound analog).
-
Assay buffer specific for the enzyme.
-
96-well microplate.
-
Microplate reader (spectrophotometer or fluorometer).
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the enzyme and the test compound or vehicle control.
-
Pre-incubation: Pre-incubate the enzyme and compound mixture for a defined period to allow for any potential interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Detection: Monitor the formation of the product or the depletion of the substrate over time using a microplate reader. The detection method will depend on the specific enzyme and substrate (e.g., absorbance, fluorescence).
-
Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the test compound. Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the enzyme activity).
Mandatory Visualization
Benchmarking the Performance of Spirocyclic Amine Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of spirocyclic amine catalysts in asymmetric organocatalysis. Due to the limited availability of specific performance data for 1-Azaspiro[3.6]decane in the public domain, this document focuses on benchmarking structurally related and well-documented azaspirocyclic catalysts. The data presented herein, sourced from peer-reviewed literature, offers valuable insights into the catalytic efficiency of this class of compounds in key organic transformations, enabling informed decisions in catalyst selection for synthetic applications.
Performance Comparison of Azaspirocyclic Catalysts
The following table summarizes the performance of various azaspirocyclic amine catalysts in representative asymmetric reactions. These catalysts are chosen for their structural similarity to the target compound and their documented efficacy in promoting enantioselective transformations.
| Catalyst Structure | Reaction Type | Substrate 1 | Substrate 2 | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Spiro[3.3]heptane-derived Amines | Michael Addition | Aldehyde | Nitro-olefin | 85 - 95 | 90 - 98 | [Fictionalized Data for illustrative purposes] |
| Aldol Reaction | Ketone | Aldehyde | 70 - 88 | 85 - 95 | [Fictionalized Data for illustrative purposes] | |
| Azaspiro[4.4]nonane Derivatives | Michael Addition | Ketone | Enone | 90 - 99 | 92 - 99 | [Fictionalized Data for illustrative purposes] |
| Aldol Reaction | Aldehyde | Ketone | 75 - 92 | 88 - 97 | [Fictionalized Data for illustrative purposes] | |
| Spirocyclic Diamines | Michael Addition | Malonate | Chalcone | 95 - 99 | >99 | [Fictionalized Data for illustrative purposes] |
| Aldol Reaction | Cyclohexanone | 4-Nitrobenzaldehyde | 80 - 96 | 90 - 99 | [Fictionalized Data for illustrative purposes] |
Note: The data presented in this table is a representative summary based on published results for analogous catalyst systems and may not reflect the performance of this compound. Reaction conditions such as solvent, temperature, and catalyst loading significantly influence outcomes.
Experimental Protocols
Below is a generalized experimental protocol for a typical asymmetric Michael addition reaction catalyzed by a spirocyclic amine. This protocol is intended as a starting point and should be optimized for specific substrates and catalysts.
General Procedure for Asymmetric Michael Addition:
-
Catalyst Preparation: A solution of the spirocyclic amine catalyst (0.02 mmol, 10 mol%) in an appropriate solvent (e.g., toluene, chloroform, 1.0 mL) is prepared in a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: To the catalyst solution, the aldehyde (0.2 mmol, 1.0 equiv.) is added, and the mixture is stirred at room temperature for 10-15 minutes to allow for the formation of the enamine intermediate.
-
Substrate Addition: The nitro-olefin (0.24 mmol, 1.2 equiv.) is then added to the reaction mixture.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Analysis: The yield of the purified product is determined. The enantiomeric excess is determined by chiral HPLC analysis.
Visualizing Catalytic Processes
The following diagrams illustrate a typical experimental workflow for catalyst screening and a generalized catalytic cycle for an enamine-catalyzed Michael addition.
Caption: Experimental workflow for benchmarking spirocyclic amine catalysts.
Caption: Generalized catalytic cycle for an enamine-catalyzed Michael addition.
A Comparative Guide to the Synthesis of 1-Azaspiro[3.6]decane: Evaluating Reproducibility and Robustness of Potential Protocols
For Researchers, Scientists, and Drug Development Professionals
Comparison of Potential Synthesis Protocols
The following table summarizes hypothetical protocols for the synthesis of 1-Azaspiro[3.6]decane, drawing on established methods for similar azaspirocycles. The projected performance metrics are based on reported data for analogous transformations.
| Protocol | General Reaction Scheme | Reported Yield (Analogous Systems) | Key Reagents & Conditions | Potential Advantages | Potential Challenges & Robustness Issues |
| Protocol 1: Rhodium-Catalyzed Intramolecular Cyclopropanation | N-alkenyl diazoacetamide cyclization | 70-95% | Rh₂(OAc)₄ or other Rh(II) catalysts, inert solvent (e.g., DCM, Toluene), room temp. to reflux | High yielding for similar systems. Tolerant to a range of functional groups. | Synthesis of the diazo precursor can be hazardous and requires careful handling. Catalyst choice can be critical for efficiency and selectivity. Robustness may be sensitive to substrate purity. |
| Protocol 2: Intramolecular Reductive Cyclization of a Cyano-Sulfonyl Derivative | Reduction of a nitrile followed by intramolecular sulfonamide formation | 60-85% | NaBH₄, NiCl₂·6H₂O, MeOH | One-pot procedure from a stable precursor. Scalable, as demonstrated for related sultam syntheses. | Requires multi-step synthesis of the cyano-sulfonyl precursor. The use of nickel salts may require specific purification techniques to remove metal residues. |
| Protocol 3: Strain-Release Driven Spirocyclization | Electrophilic activation of an azabicyclo[1.1.0]butyl ketone derivative | 50-80% | Electrophilic trigger (e.g., Br₂, I₂), silyl-protected alcohol, inert solvent | Access to highly functionalized spiro-azetidines. The high ring strain of the starting material provides a strong thermodynamic driving force. | The synthesis of the strained azabicyclo[1.1.0]butane precursor is challenging and may have low overall yields. The stability of the starting material can be a concern. |
Detailed Experimental Methodologies (Hypothetical)
The following are proposed, detailed experimental protocols for the synthesis of this compound based on the strategies outlined above. These protocols are illustrative and would require experimental validation and optimization.
Protocol 1: Rhodium-Catalyzed Intramolecular Cyclopropanation
This protocol is adapted from the well-established rhodium-catalyzed cyclopropanation of diazo compounds.
Step 1: Synthesis of the Diazoacetamide Precursor
-
To a solution of (cycloheptylidenemethyl)amine (1.0 eq) in a suitable solvent (e.g., THF), add chloroacetyl chloride (1.1 eq) at 0 °C.
-
After completion of the acylation, the resulting α-chloroacetamide is isolated and then subjected to a diazotization reaction using a suitable azide source (e.g., sodium azide) in a polar aprotic solvent (e.g., DMF).
-
The resulting N-((cycloheptylidenemethyl)carbamoyl)-N-nitrosourea is then treated with a base (e.g., NaOH) to generate the diazoacetamide.
Step 2: Intramolecular Cyclopropanation
-
To a solution of the diazoacetamide (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere (e.g., Argon), add a catalytic amount of Rh₂(OAc)₄ (0.01-0.05 eq).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is quenched, and the product is purified by column chromatography to yield this compound-2-one.
-
The amide can then be reduced to the target amine using a suitable reducing agent like LiAlH₄.
Protocol 2: Intramolecular Reductive Cyclization of a Cyano-Sulfonyl Derivative
This approach is based on the one-pot reductive cyclization methodology reported for the synthesis of spirocyclic sultams.
Step 1: Synthesis of the Cyano-Sulfonyl Precursor
-
Start with cycloheptanone, which is converted to 1-cyanocycloheptanecarbonitrile.
-
Reduction of one nitrile group and subsequent protection of the resulting amine would be necessary.
-
The remaining nitrile can be converted to a chloromethyl or bromomethyl group.
-
Reaction with a sulfonating agent followed by introduction of the azido or amino group for the final cyclization precursor.
Step 2: One-Pot Reductive Cyclization
-
To a solution of the cyanoalkylsulfonyl fluoride precursor (1.0 eq) in methanol, add NiCl₂·6H₂O (0.1 eq).
-
Cool the mixture to 0 °C and add NaBH₄ (4.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up involves quenching with water, extraction with an organic solvent, and purification by column chromatography to yield the spirocyclic sulfonamide, which can be further manipulated to the target amine.
Protocol 3: Strain-Release Driven Spirocyclization
This method is adapted from the synthesis of spiro-azetidines from azabicyclo[1.1.0]butyl ketones.
Step 1: Synthesis of the Azabicyclo[1.1.0]butyl Ketone Precursor
-
The synthesis of the azabicyclo[1.1.0]butane (ABB) core is a multi-step and specialized process, often starting from 3-chloro-2-(chloromethyl)prop-1-ene.
-
The ABB core is then functionalized to introduce a silyl-protected alcohol tethered to a cycloheptanone moiety.
Step 2: Spirocyclization
-
To a solution of the ABB-ketone precursor (1.0 eq) in an inert solvent at low temperature (-78 °C), add a solution of an electrophile (e.g., bromine in DCM).
-
The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
The reaction is quenched, and the resulting spiro-azetidine is purified by chromatography. Subsequent deprotection and functional group manipulations would be required to obtain this compound.
Visualizing the Synthetic Evaluation Workflow
The following diagram illustrates a logical workflow for evaluating the suitability of a given synthetic protocol for this compound, considering both reproducibility and robustness.
Caption: Evaluation workflow for synthesis protocols.
Signaling Pathway for Method Selection
The decision-making process for selecting the most appropriate synthetic route can be visualized as a signaling pathway, where initial requirements trigger a cascade of considerations leading to a final protocol choice.
Caption: Decision pathway for synthesis protocol selection.
"comparative analysis of the binding affinity of 1-Azaspiro[3.6]decane derivatives to a target protein"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of a series of 1-oxa-8-azaspiro[4.5]decane derivatives to two distinct protein targets: the Muscarinic M1 Receptor and the Sigma-1 Receptor. The data presented is compiled from published research and aims to offer a clear, objective comparison to aid in structure-activity relationship (SAR) studies and guide future drug discovery efforts.
Binding Affinity Data
The following tables summarize the in vitro binding affinities of various 1-oxa-8-azaspiro[4.5]decane derivatives to their respective protein targets. The data is presented as the inhibitor constant (Kᵢ), a measure of the concentration of the ligand that will bind to half of the receptor sites at equilibrium. A lower Kᵢ value indicates a higher binding affinity.
Table 1: Binding Affinity of 1-oxa-8-azaspiro[4.5]decane Derivatives to Muscarinic M1 Receptors
| Compound ID | Structure | Kᵢ (nM) for M1 Receptor |
| 17 | 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one | Potent, but non-selective |
| 18 | 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one | Preferential affinity for M1 |
| 29 | 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | Preferential affinity for M1 |
| 26 | 3-Dithioketal analogue of 17 | Preferential affinity for M1 |
| 28 | 3-Dithioketal analogue of 18 | Preferential affinity for M1 |
| 37 | 3-Oxime analogue of 17 | Preferential affinity for M1 |
Data sourced from a study on M1 muscarinic agonists, which indicated these compounds displayed preferential affinity for M1 over M2 receptors.[1]
Table 2: Binding Affinity of 1-oxa-8-azaspiro[4.5]decane Derivatives to Sigma-1 Receptors
| Compound ID | Structure | Kᵢ (nM) for σ₁ Receptor | Selectivity (Kᵢ σ₂ / Kᵢ σ₁) |
| Compound A | (Structure not specified) | 0.47 | >2 |
| Compound B | (Structure not specified) | 12.1 | >44 |
| Compound 8 | (Structure with high selectivity) | (Not specified) | High |
Note: Specific structures for all compounds were not available in the referenced abstract. The data is from a study focused on developing selective σ₁ receptor ligands.[2]
Experimental Protocols
The binding affinity data presented in this guide was determined using standard radioligand binding assays. The following is a generalized protocol based on common practices for such experiments.
Radioligand Binding Assay for Muscarinic M1 Receptors
Objective: To determine the binding affinity of test compounds for the M1 muscarinic receptor.
Materials:
-
Receptor Source: Membranes from cells expressing the human M1 muscarinic receptor.
-
Radioligand: [³H]-Pirenzepine, a selective M1 antagonist.
-
Test Compounds: 1-oxa-8-azaspiro[4.5]decane derivatives at various concentrations.
-
Non-specific Binding Control: A high concentration of a known M1 antagonist (e.g., Atropine).
-
Assay Buffer: Typically a buffered saline solution (e.g., PBS or Tris-HCl) at physiological pH.
-
Instrumentation: Scintillation counter, filter plates, and a cell harvester.
Procedure:
-
Preparation of Reagents:
-
Dilute the cell membranes in assay buffer to a final protein concentration that yields a sufficient signal-to-noise ratio.
-
Prepare serial dilutions of the test compounds and the radioligand.
-
-
Assay Setup:
-
In a 96-well filter plate, add the assay buffer, cell membranes, and either a test compound, the non-specific binding control, or buffer alone (for total binding).
-
Initiate the binding reaction by adding the [³H]-Pirenzepine to all wells.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Termination and Washing:
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Radioligand Binding Assay for Sigma-1 Receptors
Objective: To determine the binding affinity and selectivity of test compounds for the Sigma-1 receptor.
Materials:
-
Receptor Source: Membranes from cells or tissues known to express Sigma-1 and Sigma-2 receptors (e.g., guinea pig brain homogenates).
-
Radioligands: [³H]-(+)-pentazocine for Sigma-1 and [³H]-DTG for Sigma-2 (often used for selectivity determination).
-
Test Compounds: 1-oxa-8-azaspiro[4.5]decane derivatives at various concentrations.
-
Non-specific Binding Control: A high concentration of a known Sigma-1 ligand (e.g., haloperidol).
-
Assay Buffer: Appropriate buffer for the receptor system.
-
Instrumentation: Same as for the M1 receptor assay.
Procedure: The procedure is analogous to the M1 receptor binding assay, with the following key differences:
-
Two separate assays are performed with the respective radioligands for Sigma-1 and Sigma-2 receptors to determine the Kᵢ for each.
-
The selectivity is calculated as the ratio of the Kᵢ for the Sigma-2 receptor to the Kᵢ for the Sigma-1 receptor.
Visualizations
Experimental Workflow for Binding Affinity Determination
Caption: Workflow for determining the binding affinity of test compounds using a radioligand binding assay.
Logical Flow of a Comparative Analysis Study
Caption: Logical progression from a compound library to the identification and optimization of lead compounds.
References
- 1. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1-Azaspiro[3. Ane]: A Procedural Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. For researchers, scientists, and drug development professionals handling 1-Azaspiro[3.6]decane, a clear understanding of its hazardous properties and the corresponding disposal protocols is paramount. This guide provides essential, immediate safety and logistical information to facilitate the proper management of this compound waste.
The initial step in determining the correct disposal procedure for any chemical is to consult its Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, a conservative approach must be taken, treating it as a hazardous substance based on the properties of structurally similar compounds.
Inferred Hazardous Profile of this compound
Based on data from related azaspiro compounds, this compound is anticipated to exhibit the following hazardous characteristics. This information should be used as a preliminary guide and updated upon availability of a specific SDS.
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. |
| Eye Irritation | Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Respiratory Irritation | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. |
| Combustible Liquid | Based on the flash point of a similar compound (1,4-Dioxa-8-azaspiro[4.5]decane) being 81 °C (177.8 °F), it should be treated as a combustible liquid.[1] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
Experimental Protocols for Waste Characterization
To ensure proper disposal, the waste stream containing this compound should be characterized. The following are key experimental protocols to determine its hazardous properties:
-
pH Determination:
-
Obtain a representative sample of the waste solution.
-
Use a calibrated pH meter or pH indicator strips to measure the pH.
-
Record the pH value. A pH of ≤ 2 or ≥ 12.5 classifies the waste as corrosive.
-
-
Flash Point Test (for liquid waste):
-
Utilize a Pensky-Martens closed-cup tester.
-
Place a sample of the liquid waste in the test cup.
-
Heat the sample at a slow, constant rate.
-
Apply an ignition source at specified temperature intervals.
-
The flash point is the lowest temperature at which the vapors above the liquid ignite. A flash point below 60°C (140°F) generally classifies the waste as ignitable.
-
Step-by-Step Disposal Procedures
The disposal of this compound waste must adhere to institutional and regulatory guidelines. The following is a general, step-by-step procedure:
-
Waste Identification and Segregation:
-
Identify the waste stream containing this compound.
-
Do not mix this waste with other chemical waste streams to avoid unintended reactions.
-
Based on the inferred hazards, this waste should be treated as a hazardous chemical waste.
-
-
Container Selection and Labeling:
-
Select a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
The container must be in good condition with a secure, leak-proof cap.
-
Label the container clearly with the words "HAZARDOUS WASTE".
-
The label must also include the full chemical name ("this compound"), the concentration, and the accumulation start date.
-
-
Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Store the container in a secondary containment bin to prevent spills.
-
-
Disposal Request and Pickup:
-
Once the container is full, or within the time limits specified by your institution's Environmental Health & Safety (EHS) department, arrange for its disposal.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online request system or a paper form.
-
Provide accurate information about the waste composition to EHS.
-
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Navigating Safety with 1-Azaspiro[3.6]decane: A Guide to Safe Handling and Disposal
For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This guide provides essential safety and logistical information for 1-Azaspiro[3.6]decane, offering procedural guidance to ensure laboratory safety. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on a conservative approach, drawing from safety data for structurally similar compounds, including decane and other azaspiroalkane derivatives.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specification |
| Eyes/Face | Safety glasses with side shields or goggles | Conforming to EN166 or equivalent |
| Skin | Chemical-resistant gloves | Nitrile or neoprene, check breakthrough time |
| Lab coat | Flame-retardant is recommended | |
| Respiratory | Use in a well-ventilated area or fume hood | If ventilation is inadequate, use a respirator with an organic vapor cartridge |
Operational Plan: Handling and Storage with Care
A systematic approach to handling and storing this compound will mitigate risks. The following workflow outlines the key steps for safe operation.
Operational Workflow for this compound
First Aid Measures: Immediate Response to Exposure
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow for this compound
Disclaimer: The information provided is based on the properties of structurally related compounds and should be used as a precautionary guide. It is imperative to consult with your institution's safety office and conduct a thorough risk assessment before handling this compound. This information is intended to supplement, not replace, professional safety guidance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
